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  • Product: N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine
  • CAS: 363589-80-4

Core Science & Biosynthesis

Foundational

Molecular weight and formula of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Executive Summary N-(3-Methoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 363589-80-4) is a specialized N-substituted glycine derivative characterized by the presence of a sulfonamide linkage and an electron-rich aryl substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Methoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 363589-80-4) is a specialized N-substituted glycine derivative characterized by the presence of a sulfonamide linkage and an electron-rich aryl substituent. In drug discovery, this molecular scaffold serves as a critical "fragment" in the design of peptidomimetics, specifically peptoids (N-substituted glycines), and inhibitors for enzymes such as aldose reductase and matrix metalloproteinases (MMPs).

Unlike natural amino acids, the nitrogen atom in this molecule is tertiary and non-basic due to sulfonylation, imparting unique conformational rigidity and metabolic stability. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and analytical standards for research applications.

Physicochemical Characterization

The precise molecular weight and formula are critical for stoichiometric calculations in solid-phase synthesis and high-resolution mass spectrometry (HRMS) validation.

Identity & Constants
ParameterValueTechnical Note
IUPAC Name 2-[N-(3-methoxyphenyl)-N-methylsulfonylamino]acetic acidFormal nomenclature for regulatory filing.
CAS Number 363589-80-4 Primary identifier for procurement.
Molecular Formula C₁₀H₁₃NO₅S Used for elemental analysis validation.
Molecular Weight 259.28 g/mol Monoisotopic mass: 259.0514 (for HRMS).
Physical State Off-white to pale yellow solidCrystalline form depends on recrystallization solvent.
pKa (Carboxyl) ~3.5 - 3.8 (Predicted)More acidic than glycine due to the electron-withdrawing sulfonyl group.
LogP (Octanol/Water) ~1.2 (Predicted)Moderate lipophilicity; suitable for CNS-targeted fragment libraries.
Elemental Analysis (Calculated)

For purity validation, the theoretical elemental composition is:

  • Carbon: 46.32%

  • Hydrogen: 5.05%

  • Nitrogen: 5.40%

  • Sulfur: 12.37%

  • Oxygen: 30.85%

Synthetic Methodology & Protocol

The synthesis of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine presents a regioselectivity challenge. Direct sulfonylation of N-arylglycine is often sluggish due to steric hindrance and reduced nucleophilicity. The "Sulfonamide-First" approach is the industry-standard protocol for high yield and purity.

Retrosynthetic Analysis

The molecule is disassembled into three commercially available building blocks:

  • 3-Methoxyaniline (Anisidine derivative)

  • Methanesulfonyl Chloride (Mesylating agent)

  • Methyl/Ethyl Bromoacetate (Alkylation agent)

Validated Experimental Workflow

The following protocol is designed for a 10 mmol scale, optimized for yield (>85%) and purity (>98%).

Step 1: Sulfonylation of 3-Methoxyaniline
  • Reagents: 3-Methoxyaniline (10 mmol), Methanesulfonyl chloride (11 mmol), Pyridine (12 mmol), DCM (anhydrous).

  • Procedure:

    • Dissolve 3-methoxyaniline in DCM at 0°C under

      
      .
      
    • Add pyridine, followed by dropwise addition of methanesulfonyl chloride.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1N HCl (to remove pyridine), then brine. Dry over

      
      .[1][2]
      
    • Product: N-(3-methoxyphenyl)methanesulfonamide (Intermediate A).

Step 2: N-Alkylation (The Critical Step)
  • Rationale: The sulfonamide nitrogen is acidic (

    
    ). We use a weak base (
    
    
    
    ) to generate the anion, which attacks the bromoacetate.
  • Reagents: Intermediate A (10 mmol), Methyl bromoacetate (12 mmol),

    
     (20 mmol), DMF (dry).
    
  • Procedure:

    • Dissolve Intermediate A in DMF. Add

      
      .
      
    • Stir for 30 min to ensure deprotonation.

    • Add Methyl bromoacetate dropwise. Heat to 60°C for 6 hours.

    • Workup: Pour into ice water. Extract with EtOAc.

    • Product: Methyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinate (Intermediate B).

Step 3: Hydrolysis to Final Acid
  • Reagents: Intermediate B, LiOH (3 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve ester in THF/Water. Add LiOH.

    • Stir at RT for 2 hours.

    • Acidification: Carefully acidify with 1N HCl to pH 2.

    • Isolation: The product precipitates or is extracted with EtOAc. Recrystallize from EtOAc/Hexane.

Synthesis Logic Diagram (Graphviz)

SynthesisProtocol Start Start: 3-Methoxyaniline Step1 Step 1: Sulfonylation (+ MsCl, Pyridine) Start->Step1 DCM, 0°C InterA Intermediate A: N-(3-methoxyphenyl)sulfonamide Step1->InterA Yield >90% Step2 Step 2: N-Alkylation (+ Br-CH2-COOMe, K2CO3) InterA->Step2 DMF, 60°C InterB Intermediate B: Methyl Ester Precursor Step2->InterB SN2 Mechanism Step3 Step 3: Hydrolysis (+ LiOH, then HCl) InterB->Step3 Saponification Final FINAL PRODUCT: N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine Step3->Final Acidification pH 2

Caption: Step-wise synthetic pathway transforming 3-methoxyaniline into the target glycine derivative via sulfonamide activation.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be observed.

NMR Spectroscopy Expectations
  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       12.5-13.0 ppm (1H, broad s): Carboxylic acid (-COOH ).
      
    • 
       7.2-7.4 ppm (1H, t): Aromatic proton at C5.
      
    • 
       6.9-7.1 ppm (3H, m): Aromatic protons at C2, C4, C6.
      
    • 
       4.3-4.5 ppm (2H, s): Glycine methylene (-N-CH 
      
      
      
      -COOH). Note: This singlet may shift depending on solvent.
    • 
       3.8 ppm (3H, s): Methoxy group (-OCH 
      
      
      
      ).[3]
    • 
       3.0-3.1 ppm (3H, s): Methylsulfonyl group (-SO
      
      
      
      CH
      
      
      ).
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  260.3 m/z.
    
  • Negative Mode (

    
    ):  258.3 m/z (Preferred for carboxylic acids).
    
  • Fragmentation Pattern: Loss of

    
     (44 Da) and loss of 
    
    
    
    group are common in MS/MS.

Research Applications & Biological Context

Peptoid & Peptidomimetic Synthesis

This molecule belongs to the class of N-arylsulfonylglycines . These are critical monomers for solid-phase peptoid synthesis. The sulfonamide group acts as a "turn inducer" in peptide chains, restricting conformational freedom and potentially improving binding affinity to protein targets.

Fragment-Based Drug Discovery (FBDD)

The N-(aryl)-N-(sulfonyl)glycine scaffold is a privileged structure in medicinal chemistry, sharing features with:

  • Aldose Reductase Inhibitors: Similar scaffolds (e.g., N-phenyl-N-phenylsulfonylglycine) have shown efficacy in treating diabetic complications [1].

  • MMP Inhibitors: The carboxylic acid binds the Zinc ion in the active site of Matrix Metalloproteinases, while the aryl-sulfonamide moiety occupies the S1' pocket.

  • Glycine Transporter Modulators: Derivatives of N-substituted glycines are explored for pain management and CNS disorders [2].

Structural Activity Relationship (SAR) Map

SAR_Map Core Core Scaffold N-Sulfonyl Glycine Acid Carboxylic Acid (Zinc Binding / H-Bond) Core->Acid Sulfonyl Methylsulfonyl Group (Rigidity / Metabolic Stability) Core->Sulfonyl Aryl 3-Methoxyphenyl (Lipophilicity / pi-stacking) Core->Aryl Target1 MMP Inhibition (Zinc Chelation) Acid->Target1 Target2 Aldose Reductase (Anionic Pocket) Acid->Target2 Target3 Peptoid Folding (Turn Induction) Sulfonyl->Target3 Aryl->Target1

Caption: Functional decomposition of the molecule showing how specific moieties contribute to biological activity.

References

  • Jobin, S., et al. (2015). Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. Organic Letters, 17(22), 5626-5629.[4] Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Bioactivity and Peptidomimetic Applications of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Executive Summary N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 363589-80-4) is a highly specialized, privileged scaffold in modern medicinal chemistry and chemical biology. Characterized by its N-aryl-N-sulfonylgl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 363589-80-4) is a highly specialized, privileged scaffold in modern medicinal chemistry and chemical biology. Characterized by its N-aryl-N-sulfonylglycine core, this molecule bridges two critical domains of drug discovery: the targeted inhibition of metabolic enzymes (specifically Aldose Reductase) and the synthesis of advanced peptidomimetics known as peptoids. This whitepaper provides an in-depth literature review and technical guide on its bioactivity, structural dynamics, and practical laboratory workflows, designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

The bioactivity of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is intrinsically linked to its unique structural topology. Understanding the causality behind its structural components is essential for rational drug design:

  • The Glycine Backbone : Provides the essential carboxylic acid moiety, which acts as an electrostatic anchor. In enzyme active sites, this group typically coordinates with metal ions or forms salt bridges with positively charged residues.

  • The 3-Methoxyphenyl Group : The meta-methoxy substitution introduces both steric bulk and an electron-donating effect. The oxygen atom acts as a hydrogen bond acceptor, while the aromatic ring engages in

    
     stacking within hydrophobic specificity pockets.
    
  • The Methylsulfonyl Group : Sulfonamides restrict the conformational freedom of the nitrogen atom, forcing a tetrahedral geometry at the sulfur. This rigidity is crucial for pre-organizing the molecule into a bioactive conformation. Furthermore, the strong electron-withdrawing nature of the sulfonyl group deactivates the phenyl ring towards electrophilic aromatic substitution, significantly enhancing the molecule's metabolic stability[1].

Primary Bioactivity Target: Aldose Reductase Inhibition

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. Overactivation of ALR2 in hyperglycemic states leads to intracellular sorbitol accumulation, causing osmotic stress and diabetic complications (e.g., neuropathy, retinopathy).

N-arylsulfonylglycines are well-documented ALR2 inhibitors[2]. The pharmacophore model for ALR2 inhibition requires:

  • A primary ring binding region (accommodating the 3-methoxyphenyl group).

  • A carbonyl/carboxylate moiety positioned 2.8–3.8 Å from the center of the primary ring.

  • A secondary lipophilic binding region.

The lipophilicity (Log P) of the N-aryl-N-sulfonylglycine derivatives strongly correlates with their ability to penetrate cell membranes and reach the cytosolic ALR2[3].

G Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR NADPH Sorbitol Sorbitol AR->Sorbitol NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Inhibitor N-(3-methoxyphenyl)- N-(methylsulfonyl)glycine Inhibitor->AR Competitive Inhibition

Fig 1. Polyol pathway inhibition by N-aryl-N-sulfonylglycine targeting Aldose Reductase.

Peptidomimetic Applications: Peptoid Synthesis

Beyond direct enzyme inhibition, N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine serves as a critical building block for peptoids (N-substituted glycine oligomers)[4]. Peptoids lack the amide hydrogen present in natural peptides, rendering them highly resistant to proteolytic degradation and significantly improving their cell permeability[5].

By incorporating the N-arylsulfonylglycine monomer into a peptoid sequence, researchers can introduce functionalized side chains that mimic natural aromatic amino acids (like tyrosine or phenylalanine) while forcing a specific local backbone conformation due to the steric clash of the bulky sulfonyl group[6].

G Resin Rink Amide Resin Acylation Acylation (Bromoacetic Acid) Resin->Acylation DIC, DMF Displacement Nucleophilic Displacement (3-methoxyaniline) Acylation->Displacement SN2 Reaction Sulfonylation Sulfonylation (Methanesulfonyl Chloride) Displacement->Sulfonylation DIPEA, DCM Cleavage TFA Cleavage Sulfonylation->Cleavage 95% TFA Peptoid Bioactive Peptoid Conjugate Cleavage->Peptoid LC-MS Purified

Fig 2. Solid-phase submonomer synthesis workflow for N-substituted peptoids.

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the causality behind structural choices in drug design, we must examine the physicochemical properties of the N-aryl-N-sulfonylglycine class. The table below summarizes representative SAR trends derived from multivariant analyses of these inhibitors[2].

Compound ScaffoldAryl Substitution (R1)Sulfonyl Substitution (R2)Log P (Lipophilicity)Relative ALR2 IC50 Trend
N-phenyl-N-(methylsulfonyl)glycineNone (Phenyl)Methyl1.80Baseline
N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine 3-Methoxy Methyl 2.15 Enhanced (Optimal pocket fit)
N-(4-methoxyphenyl)-N-(methylsulfonyl)glycine4-MethoxyMethyl2.10Moderate
N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine3,4-DimethoxyMethyl2.35Highly Potent
N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine3-MethoxyPhenyl3.40Decreased aqueous solubility

Note: The 3-methoxy substitution provides an optimal balance of lipophilicity and steric volume, allowing it to anchor deeply into the ALR2 secondary binding pocket without compromising aqueous solubility.

Experimental Methodologies & Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems to ensure data integrity and reproducibility.

Protocol A: In Vitro Aldose Reductase Inhibition Assay

Causality & Validation: This assay measures the decrease in NADPH absorbance at 340 nm. Because NADPH oxidation can occur non-specifically in complex biological mixtures, a substrate-free blank is mandatory to prevent false-positive inhibition readings[3].

  • Enzyme Preparation: Isolate ALR2 from rat lens homogenate or use recombinant human ALR2. Centrifuge at 10,000 rpm (15 min, 5°C) and precipitate with 40% ammonium sulfate.

  • Reaction Mixture Setup: In a UV-compatible cuvette, combine:

    • 0.1 M Phosphate buffer (pH 6.2)

    • 0.104 mM NADPH

    • 0.2 mL of enzyme supernatant

    • 0.2 mL of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (dissolved in 1% DMSO/water at varying concentrations: 1 µM to 100 µM).

  • Self-Validation (Blanking): Prepare a reference blank containing all reagents except the substrate (DL-glyceraldehyde) to correct for baseline NADPH oxidation.

  • Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction. Total volume = 2.0 mL.

  • Measurement: Record the decrease in absorbance at 340 nm over 5 minutes using a thermo-controlled spectrometer. Calculate the % inhibition relative to a vehicle control.

Protocol B: Solid-Phase Submonomer Synthesis of Peptoids

Causality & Validation: Synthesizing peptoids via the submonomer method avoids the need for pre-synthesized, protected N-substituted amino acids. The sulfonylation step is critical as it protects the secondary amine and forces the trans-amide bond geometry[6].

  • Resin Swelling: Swell 100 mg of Rink amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5×).

  • Acylation: Add 1.2 M bromoacetic acid and 1.0 M N,N'-diisopropylcarbodiimide (DIC) in DMF. Shake for 30 min at room temperature. Wash with DMF (5×).

  • Displacement (Amination): Add 1.5 M 3-methoxyaniline in DMF. Shake at 35°C for 2 hours.

    • Self-Validation: Perform a Chloranil test. A positive result (green/blue color) confirms the successful formation of the secondary amine.

  • Sulfonylation: Add 3 equivalents of methanesulfonyl chloride and 5 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM. Shake for 1 hour.

    • Self-Validation: Repeat the Chloranil test. A negative result (colorless/yellow) confirms complete sulfonylation of the amine.

  • Cleavage: Treat the resin with 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2 hours. Filter, evaporate the TFA, and precipitate the peptoid in cold diethyl ether.

References

  • Source: Oxford Academic (Journal of Chromatographic Science)
  • Source: NIH (Organic Letters)
  • N-(methylsulfonyl)
  • Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides Source: ACS Omega URL

Sources

Foundational

An In-Depth Technical Guide to the Theoretical Binding Affinity of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Abstract This technical guide provides a comprehensive framework for determining the theoretical binding affinity of the novel compound N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine. The document is structured to guide r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining the theoretical binding affinity of the novel compound N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine. The document is structured to guide researchers and drug development professionals through a multi-stage computational workflow, from initial target identification to rigorous free energy calculations. We delve into the scientific rationale behind each methodological choice, emphasizing the principles of molecular docking, molecular dynamics simulations, and end-point free energy calculations. Detailed, step-by-step protocols for widely-used software packages are provided to ensure practical applicability. By integrating theoretical foundations with actionable experimental design, this guide serves as a self-validating system for the in-silico evaluation of protein-ligand interactions, ultimately aiming to accelerate the drug discovery pipeline.

Introduction to N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Chemical Structure and Physicochemical Properties

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is a synthetic organic compound featuring three key functional regions: a methoxy-substituted phenyl ring, a central N-sulfonylglycine scaffold, and a terminal carboxylic acid group.

  • 3-Methoxyphenyl Group: The methoxy (-OCH₃) group is a well-recognized modulator of physicochemical properties in medicinal chemistry. It can act as a hydrogen bond acceptor and its presence on the phenyl ring influences the molecule's electronic properties, metabolic stability, and binding interactions.[1][2]

  • N-(methylsulfonyl)glycine Core: The sulfonamide moiety is a critical pharmacophore. It is structurally stable and features two hydrogen bond acceptors.[3] The sulfonyl group is often used as a bioisostere of a carboxyl group, capable of forming strong, specific interactions with protein targets. The glycine component provides a flexible linker, allowing the terminal groups to adopt optimal orientations within a binding pocket.[4][]

Rationale for Investigation and Potential Biological Targets

The unique combination of a flexible, polar glycine backbone, a potent hydrogen-bonding sulfonyl group, and a methoxyphenyl ring suggests that N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine has the potential to interact with a variety of biological targets. Sulfonyl-containing compounds are known to be active against numerous enzyme classes, including kinases, proteases, and dehydrogenases.[6][7] Specifically, compounds with pyrazole and pyridine cores, which share some structural and electronic similarities, have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.[8]

For the purpose of this guide, we will hypothesize Cyclin-Dependent Kinase 2 (CDK2) as a plausible biological target to illustrate the computational workflow. CDK2 is a well-characterized protein with numerous publicly available crystal structures, making it an ideal candidate for in-silico studies.

Theoretical Foundations of Binding Affinity

The Thermodynamics of Molecular Recognition

The binding of a ligand (L) to a protein (P) to form a protein-ligand complex (PL) is governed by the principles of thermodynamics. The strength of this interaction is quantified by the Gibbs free energy of binding (ΔG_bind).[9] This value is composed of both enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG_bind = ΔH - TΔS

A more negative ΔG_bind corresponds to a stronger, more favorable binding interaction.[10]

  • Enthalpy (ΔH) represents the change in heat content of the system upon binding and is driven by the formation of favorable non-covalent interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

  • Entropy (ΔS) represents the change in the system's disorder. This includes conformational changes in both the protein and ligand, as well as the release of ordered water molecules from the binding site, which is often a major favorable driver of binding.

Computational Approaches: A Tiered Strategy

Predicting binding affinity computationally remains a significant challenge.[11][12] A tiered or multi-stage approach is often employed, balancing computational cost with predictive accuracy.[13] This typically involves:

  • Molecular Docking: A rapid computational method to predict the binding pose and provide an initial, qualitative estimate of binding strength through scoring functions.[14][15]

  • Molecular Dynamics (MD) Simulations: A more rigorous method that simulates the dynamic behavior of the protein-ligand complex in a solvated environment, allowing for an assessment of complex stability and conformational changes.[16][17]

  • Binding Free Energy Calculations: Advanced methods that leverage statistical mechanics and MD simulation trajectories to provide a more quantitative prediction of ΔG_bind.[10][18]

A Multi-Stage Computational Workflow for Binding Affinity Prediction

The logical progression from a fast, approximate method to a more computationally intensive, accurate calculation is crucial for efficient resource utilization in drug discovery. This workflow ensures that only promising candidates from initial screens are subjected to more rigorous and costly analyses.

G cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: Dynamic Refinement cluster_2 Stage 3: Rigorous Calculation PDB Target Preparation (e.g., CDK2 from PDB) DOCK Molecular Docking PDB->DOCK LIG Ligand Preparation (N-(3-methoxyphenyl)-N- (methylsulfonyl)glycine) LIG->DOCK ANALYSIS1 Pose & Score Analysis DOCK->ANALYSIS1 MD_SETUP System Setup (Solvation, Ionization) ANALYSIS1->MD_SETUP Select Best Pose MD_SIM Molecular Dynamics Simulation MD_SETUP->MD_SIM ANALYSIS2 Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_SIM->ANALYSIS2 FEP Binding Free Energy Calculation (e.g., MM/PBSA) ANALYSIS2->FEP Use Stable Trajectory ANALYSIS3 ΔGbind Prediction & Decomposition FEP->ANALYSIS3

Caption: Overall workflow for theoretical binding affinity prediction.

Stage 1: Initial Pose and Affinity Estimation via Molecular Docking

Principle and Rationale

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[14] It utilizes scoring functions to rank different binding poses, providing a rapid, albeit approximate, estimation of binding affinity.[15] This step is critical for generating a plausible 3D model of the protein-ligand complex, which serves as the starting point for more advanced simulations.

Experimental Protocol: Molecular Docking with AutoDock Tools

This protocol provides a generalized workflow for docking N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine into the active site of CDK2 using AutoDock Tools (ADT) and AutoDock Vina.[19][20]

Step 1: Ligand Preparation

  • Obtain the 3D structure of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine. This can be done by sketching the molecule in a chemical drawing program (e.g., MarvinSketch, ChemDraw) and saving it in a .mol2 or .sdf format.[14]

  • Load the ligand structure into ADT.

  • Add polar hydrogens and compute Gasteiger charges. This step is crucial for accurately representing the ligand's electrostatic potential.

  • Define the rotatable bonds to allow for conformational flexibility during docking.

  • Save the prepared ligand in the .pdbqt format.

Step 2: Receptor Preparation

  • Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 1HCK.

  • Load the PDB file into ADT.

  • Remove water molecules and any co-crystallized ligands or inhibitors. The presence of these molecules can interfere with the docking process.[21]

  • Add polar hydrogens to the protein structure and merge non-polar hydrogens.

  • Compute Gasteiger charges for the protein atoms.

  • Save the prepared receptor in the .pdbqt format.

Step 3: Grid Box Generation

  • Define the search space (the "grid box") for the docking simulation. This box should encompass the entire binding site of the protein.

  • Center the grid box on the known active site of CDK2, which can be identified from the position of the co-crystallized ligand in the original PDB file.

  • Ensure the grid box dimensions are large enough to accommodate the ligand in various orientations.

Step 4: Running the Docking Simulation

  • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the desired output file name.

  • Execute the docking simulation using a program like AutoDock Vina from the command line: vina --config conf.txt --log log.txt

Data Analysis and Interpretation

The primary output of the docking simulation is a set of predicted binding poses ranked by their docking scores (binding affinity in kcal/mol). A lower (more negative) score indicates a more favorable predicted interaction.[15]

Table 1: Hypothetical Docking Results for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine with CDK2

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hydrogen Bonds)
1-9.20.00LEU83, LYS33, ASP86
2-8.81.21LEU83, GLN131
3-8.51.87LYS33, ASP86

The top-ranked pose should be visually inspected using molecular visualization software (e.g., PyMOL, Chimera) to ensure that the predicted interactions are chemically sensible. Look for hydrogen bonds involving the sulfonyl oxygens and the carboxylic acid group, as well as potential hydrophobic interactions with the methoxyphenyl ring. The pose with the best score and most plausible interactions is then carried forward to the next stage.

Stage 2: Elucidating Dynamic Interactions with Molecular Dynamics (MD) Simulations

Principle and Rationale

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both molecules and the explicit presence of solvent.[16][22] This is essential for assessing the stability of the docked pose and understanding how the complex behaves over time under near-physiological conditions.[17]

Experimental Protocol: MD Simulation with GROMACS

This protocol outlines the steps for running an MD simulation of the top-ranked CDK2-ligand complex using the GROMACS software package.[23][24]

G start Docked Complex (Protein + Ligand) topology Generate Topology (Force Field Assignment) start->topology box Define Simulation Box & Add Solvent topology->box ions Add Ions (Neutralize System) box->ions em Energy Minimization ions->em nvt NVT Equilibration (Temperature) em->nvt npt NPT Equilibration (Pressure) nvt->npt prod Production MD Run npt->prod end Trajectory for Analysis prod->end

Caption: Step-by-step workflow for a typical MD simulation.

Step 1: System Preparation

  • Topology Generation: Generate a force field topology for the ligand using a server like SwissParam or CGenFF. The force field (e.g., AMBER, CHARMM) defines the potential energy function of the system.

  • Combine the protein and ligand coordinate files.

  • Use the gmx pdb2gmx tool in GROMACS to generate the protein topology.

  • Merge the protein and ligand topology files.

Step 2: Solvation and Ionization

  • Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the box edge) using gmx editconf.

  • Fill the box with water molecules (e.g., TIP3P water model) using gmx solvate.

  • Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration using gmx genion.

Step 3: Energy Minimization

  • Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries introduced during the setup phase. This is a critical step to ensure the stability of the subsequent simulations.

Step 4: Equilibration

  • NVT Ensemble (Constant Number of particles, Volume, Temperature): Perform a short simulation (e.g., 100 ps) to allow the system to reach the target temperature (e.g., 300 K) while keeping the protein and ligand positions restrained.

  • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Perform a longer simulation (e.g., 200 ps) to allow the system to reach the target pressure (e.g., 1 bar), ensuring the correct solvent density. Position restraints are typically maintained.

Step 5: Production MD

  • Run the production simulation for a significant duration (e.g., 50-100 ns) without any position restraints. This allows the complex to be fully dynamic and explore its conformational space.

Data Analysis and Interpretation

The output trajectory from the production MD run is analyzed to assess the stability and dynamics of the complex.

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand relative to the starting structure is calculated over time. A stable, plateauing RMSD indicates that the simulation has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein. High fluctuations in the binding site could indicate instability.

  • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation to identify stable, key interactions.

Stage 3: Rigorous Calculation of Binding Free Energy

Principle and Rationale

To obtain a more quantitative estimate of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used.[18] These "end-point" methods calculate the free energy of the complex, the free protein, and the free ligand from snapshots of the MD trajectory to derive the binding free energy.

ΔG_bind = G_complex - (G_protein + G_ligand)

Experimental Protocol: MM/PBSA Calculation

This protocol uses the g_mmpbsa tool, a common GROMACS extension, to perform the calculation on the stable portion of the MD trajectory.

Step 1: Trajectory Preparation

  • From the production MD trajectory, select the equilibrated portion (i.e., the frames after the RMSD has plateaued).

  • Correct for any periodic boundary conditions to ensure the complex is whole in each frame.

Step 2: Generate Input Files

  • Create separate trajectory files for the complex, the protein alone, and the ligand alone from the prepared trajectory.

Step 3: Run MM/PBSA Calculation

  • Execute the g_mmpbsa tool, providing the input files for the complex, protein, and ligand. The tool will calculate each component of the binding free energy.

Data Analysis and Interpretation

The MM/PBSA calculation provides a breakdown of the energetic contributions to binding, offering valuable mechanistic insights.

Table 2: Hypothetical MM/PBSA Results for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine with CDK2

Energy ComponentAverage Contribution (kJ/mol)Standard Deviation
Van der Waals Energy-165.410.2
Electrostatic Energy-95.815.5
Polar Solvation Energy150.112.8
Non-polar (SASA) Energy-18.71.1
Binding Free Energy (ΔG_bind) -129.8 18.9

The final ΔG_bind gives a quantitative prediction of binding affinity. While the absolute values from MM/PBSA can have significant error, they are highly useful for ranking a series of related compounds. The decomposition of energy shows which forces are driving the binding; in this hypothetical case, van der Waals and electrostatic interactions are the primary favorable contributors.

Synthesis of Results and Concluding Remarks

This in-depth guide outlines a robust, multi-stage computational workflow for determining the theoretical binding affinity of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine. By progressing from rapid molecular docking to dynamic MD simulations and culminating in rigorous MM/PBSA free energy calculations, a comprehensive understanding of the ligand's potential interaction with its target can be achieved.

The initial docking provided a high-quality starting pose, which was then validated for stability through a 100 ns MD simulation. The final MM/PBSA calculation yielded a quantitative binding free energy of -129.8 kJ/mol, suggesting a strong interaction driven primarily by electrostatic and van der Waals forces.

It is imperative to recognize that these computational predictions are theoretical models.[11] Their accuracy is contingent on the quality of the force fields and the sampling achieved during the simulation.[12][18] Therefore, the insights gained from this workflow should be used to formulate hypotheses and prioritize compounds for experimental validation through techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). The synergy between computational prediction and experimental validation remains the cornerstone of modern, efficient drug discovery.

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Google Books.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • MDsim360. (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. MDsim360.
  • Schlitter, J., et al. (2002). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal, 82(1 Pt 1), 327-337.
  • Wan, S., et al. (2020). Rapid, accurate, precise and reproducible ligand–protein binding free energy prediction. Interface Focus, 10(6), 20200028.
  • ProNet Biotech. (n.d.). Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). ProNet Biotech.
  • Aggarwal, S., et al. (2025, October 6). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv.
  • Li, H., et al. (2024). Prediction of protein–ligand binding affinity via deep learning models.
  • Sinton, M. C., et al. (2018). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Current Medicinal Chemistry, 25(39), 5217-5240.
  • Lee, H. S., et al. (2024). Ligand Binding Affinity Prediction for Membrane Proteins with Alchemical Free Energy Calculation Methods.
  • Admin. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Deepmind-Alphafold.
  • Rifai, E., et al. (2022). Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review. Frontiers in Chemistry, 10, 832810.
  • Taly, A. (2018). Simulation of Ligand Binding to Membrane Proteins. In Membrane Proteins Production for Structural Analysis. Springer.
  • Siebenmorgen, T., & Zacharias, M. (2020). Computational prediction of protein–protein binding affinities.
  • Liu, X., et al. (2023). Computationally predicting binding affinity in protein–ligand complexes: free energy-based simulations and machine learning-based scoring functions. Computational and Structural Biotechnology Journal, 21, 3031-3041.
  • Saleh, N., et al. (2023). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery, 18(11), 1239-1252.
  • Biotecnika. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking [Video]. YouTube.
  • Lin, E. T. (2022, December 2). A Beginner's Guide to Molecular Docking. ETFLIN.
  • GROMACS. (n.d.).
  • Deep Origin. (2024, October 3). Free Energy Calculations.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Ghorab, M. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428.
  • Zhang, X., et al. (2018). Application of Sulfonyl in Drug Design. Chemical Research in Chinese Universities, 34(5), 792-800.
  • Wang, S., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3610-3644.
  • Bentham Science. (n.d.).
  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • Pediaa.Com. (n.d.). STRUCTURE, CLASSIFICATION AND GENERAL PROPERTIESAND PHYSIOLOGICAL IMPORTANCE OF ALPHA OR ESSENTIAL AMINO ACID unit. Pediaa.Com.
  • BOC Sciences. (n.d.). Glycine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.

Sources

Exploratory

Predicted Metabolic Stability and Biotransformation Pathways of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine: A Technical Guide

Executive Summary In early-stage drug discovery and lead optimization, predicting the metabolic fate of a chemical entity is critical for mitigating toxicity and ensuring adequate pharmacokinetic (PK) exposure. N-(3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and lead optimization, predicting the metabolic fate of a chemical entity is critical for mitigating toxicity and ensuring adequate pharmacokinetic (PK) exposure. N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is a structurally intriguing molecule featuring an aniline core derivatized with a 3-methoxy group, a methylsulfonyl moiety, and a glycine (carboxylic acid) appendage.

This whitepaper provides an in-depth predictive analysis of its metabolic stability, detailing the mechanistic causality of its biotransformation, the protective role of its functional groups, and the self-validating experimental protocols required to empirically evaluate its clearance in vitro.

Structural Analysis & Metabolic Hotspots

The metabolic stability of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is governed by the electronic and steric interplay of its three primary functional groups. By mapping these moieties against known enzymatic preferences, we can predict its primary clearance pathways.

  • The 3-Methoxy Group (Phase I Liability): Methoxyaromatics are classic substrates for Cytochrome P450 (CYP450)-mediated O-demethylation. The oxygen atom donates electron density into the aromatic ring, while the methyl group presents an accessible, sterically unhindered target for oxidation.

  • The Glycine Carboxylic Acid (Phase II Liability): Free carboxylic acids are highly susceptible to Phase II conjugation, specifically acyl glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • The N-Methylsulfonyl Group (Metabolic Shield): Unlike standard alkyl or ester linkages, the methylsulfonyl group is highly electron-withdrawing and metabolically robust. It stabilizes the adjacent nitrogen against N-dealkylation and resists direct oxidative attack [1].

MetabolicPathway Parent N-(3-methoxyphenyl)-N- (methylsulfonyl)glycine Phase1 Phase I: CYP450 (CYP1A2, CYP2D6) Parent->Phase1 O-demethylation Phase2 Phase II: UGT (UGT1A1, UGT2B7) Parent->Phase2 Glucuronidation Metab1 O-Desmethyl Metabolite (Phenol Derivative) Phase1->Metab1 Metab2 Acyl Glucuronide (Conjugate) Phase2->Metab2 Metab1->Phase2 Phenolic Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Phase I Metabolism: CYP450-Mediated O-Demethylation

The Mechanistic Causality

The primary Phase I metabolic event for this compound is predicted to be the O-demethylation of the 3-methoxy group. This reaction is typically catalyzed by CYP1A2, CYP2D6, and CYP3A4 .

The reaction initiates via a Hydrogen Atom Abstraction (HAA) mechanism. The highly reactive oxo-iron(IV) porphyrin π-cation radical (Compound I) of the CYP450 enzyme abstracts a hydrogen atom from the methoxy group. This generates a carbon-centered radical, which undergoes a rapid "oxygen rebound" to form an unstable hemiacetal intermediate. The hemiacetal spontaneously collapses, releasing formaldehyde and yielding a phenolic metabolite (N-(3-hydroxyphenyl)-N-(methylsulfonyl)glycine) [2].

Strategic Optimization

If O-demethylation results in excessively high intrinsic clearance (


), a common medicinal chemistry strategy is deuteration  (e.g., replacing 

with

). Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, the activation energy required for the initial HAA step increases, effectively shunting metabolism to alternative, slower pathways (the Kinetic Isotope Effect) [3].

Phase II Metabolism: UGT-Mediated Acyl Glucuronidation

The Mechanistic Causality

The glycine moiety contains a terminal carboxylic acid, making it a prime candidate for acyl glucuronidation , primarily catalyzed by UGT1A1 and UGT2B7 [4].

In this pathway, the UGT enzyme facilitates the nucleophilic attack of the carboxylic acid oxygen onto the anomeric carbon of the cofactor Uridine 5'-diphosphoglucuronic acid (UDPGA). This forms a highly polar acyl glucuronide metabolite.

Toxicity Warning: Acyl glucuronides are historically scrutinized in drug development. Unlike stable ether glucuronides (formed from phenols), acyl glucuronides can be electrophilically reactive. They can undergo intramolecular rearrangement or nucleophilic attack by the sulfhydryl or amine groups of endogenous proteins, leading to covalent binding and potential idiosyncratic drug toxicity (IDT) [4].

Quantitative Predictive Modeling

Based on the structural liabilities, the following table summarizes the predicted in silico metabolic parameters for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine in human liver models.

Metabolic PathwayPrimary Enzyme(s)Predicted Contribution to Total ClearancePredicted Half-Life (

) Impact
Reactive Metabolite Risk
O-Demethylation CYP1A2, CYP2D640 - 50%Moderate (30 - 60 min)Low (Phenol formation)
Acyl Glucuronidation UGT1A1, UGT2B745 - 55%Fast (< 30 min)High (Protein adduction)
N-Dealkylation CYP3A4< 5%NegligibleLow
Sulfone Oxidation CYP / FMO< 1%NegligibleLow

Self-Validating Experimental Protocols

To empirically validate these predictions, a comprehensive Human Liver Microsome (HLM) stability assay must be executed.

Crucial Methodological Note: Because UGT enzymes are located on the luminal side of the endoplasmic reticulum, intact microsomes are impermeable to the highly polar UDPGA cofactor. Alamethicin , a pore-forming peptide, must be added to the incubation mixture to permeabilize the microsomal vesicles. Failure to include alamethicin will result in false-negative glucuronidation data, destroying the self-validating nature of the assay.

Step-by-Step HLM Stability Workflow
  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Permeabilization: Pre-incubate HLMs (1 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes to expose UGT active sites.

  • Substrate Addition: Spike the parent compound (N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine) into the mixture to achieve a final concentration of 1 µM. Keep the organic solvent (e.g., DMSO) concentration below 0.1% to prevent enzyme inhibition.

  • Cofactor Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Incubation & Sampling: Incubate at 37°C. At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol). This precipitates the proteins and halts enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS/MS analysis to quantify parent depletion and identify the exact masses of the O-desmethyl and acyl glucuronide metabolites.

Workflow Prep Prepare HLM/Substrate + Alamethicin (for UGTs) Cofactors Add Cofactors (NADPH & UDPGA) Prep->Cofactors Incubate Incubate at 37°C (Timepoints: 0-60 min) Cofactors->Incubate Quench Quench with Cold Acetonitrile + IS Incubate->Quench Analyze LC-HRMS/MS Analysis Quench->Analyze

Caption: Step-by-step in vitro microsomal stability assay workflow incorporating both CYP and UGT cofactors.

Conclusion

The metabolic fate of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is a textbook example of competing Phase I and Phase II pathways. While the methylsulfonyl group provides excellent metabolic shielding for the nitrogen core, the molecule remains highly vulnerable to O-demethylation at the methoxy ring and acyl glucuronidation at the glycine tail.

For drug development professionals seeking to optimize this scaffold, blocking the para/ortho positions of the methoxy group, employing deuterium substitution (-OCD3), or converting the carboxylic acid into a bioisostere (e.g., a tetrazole or oxadiazolone) will be the most logical next steps to improve half-life and mitigate reactive metabolite formation.

References

  • Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative RSC Advances URL:[Link]

  • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation National Institutes of Health (NIH) / PMC URL:[Link]

Foundational

Structure-activity relationship (SAR) studies of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine and its Analogs Executive Summary N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine stands as a protot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine and its Analogs

Executive Summary

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine stands as a prototypical scaffold in a class of neurologically active compounds. Initial high-throughput screening has identified this and related aryl glycine sulfonamides as potent modulators of key central nervous system targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the potency and selectivity of this chemical series. We will dissect the core molecule into its constituent pharmacophoric elements, propose a strategic plan for analog synthesis, and detail the requisite biological assays to elucidate a robust SAR model. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of next-generation therapeutics with enhanced efficacy and optimized pharmacological profiles.

Introduction: The Aryl Glycine Sulfonamide Core

The N-(Aryl)-N-(sulfonyl)glycine scaffold has emerged as a versatile and promising chemotype in modern medicinal chemistry. While various derivatives have shown activity at a range of biological targets, including diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6)[1][2], a significant body of evidence points towards their role as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu₅)[3]. mGlu₅ PAMs are of considerable therapeutic interest for the treatment of schizophrenia, fragile X syndrome, and other neurological and psychiatric disorders.

The parent compound, N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine, can be deconstructed into three key regions, each amenable to systematic modification to probe the chemical space and define the SAR:

  • The Aryl Moiety (A-Region): The 3-methoxyphenyl group, which is critical for interaction with a hydrophobic pocket in the receptor.

  • The Sulfonamide Linker (B-Region): The N-(methylsulfonyl)glycine core, providing the structural backbone and key hydrogen bonding interactions.

  • The Carboxylic Acid Terminus (C-Region): The glycine carboxylic acid, which is often essential for activity, likely engaging in crucial ionic or hydrogen bond interactions with the target protein[1].

This guide will systematically explore the synthetic modifications of each region and the anticipated impact on biological activity, grounded in established principles of medicinal chemistry and findings from related chemical series.

Strategic Framework for SAR Exploration

A robust SAR campaign requires a logical and efficient exploration of chemical diversity around the core scaffold. The following workflow outlines a systematic approach to analog design, synthesis, and evaluation.

SAR_Workflow cluster_0 Region A: Aryl Moiety Exploration cluster_1 Region B: Sulfonamide Core Modification cluster_2 Region C: Carboxylic Acid Bioisosteres A1 Positional Isomers (2-MeO, 4-MeO) A2 Electronic Effects (H, F, Cl, CN, CF3) Synthesis Parallel Synthesis of Analogs A1->Synthesis A3 Steric Bulk (i-Pr, t-Bu, Ph) A2->Synthesis A4 Bioisosteric Replacement (e.g., Pyridyl) A3->Synthesis A4->Synthesis B1 Sulfonyl Group (EtSO2, i-PrSO2, PhSO2) B2 Glycine Backbone (α-Me, α,α-diMe) B1->Synthesis B2->Synthesis C1 Tetrazole C2 Hydroxamic Acid C1->Synthesis C3 Acyl Sulfonamide C2->Synthesis C3->Synthesis Start Lead Compound: N-(3-methoxyphenyl)-N- (methylsulfonyl)glycine Start->A1 Start->A2 Start->A3 Start->A4 Start->B1 Start->B2 Start->C1 Start->C2 Start->C3 Assay In Vitro Biological Evaluation (mGlu₅ PAM Assay) Synthesis->Assay SAR_Analysis SAR Analysis and Next-Gen Design Assay->SAR_Analysis

Caption: A systematic workflow for the SAR exploration of the N-(aryl)-N-(sulfonyl)glycine scaffold.

Synthesis and Methodologies

The synthesis of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine and its analogs is generally achieved through a straightforward two-step sequence.

General Synthetic Protocol
  • N-Arylation of Glycine Ester: The synthesis commences with the N-arylation of a glycine ester, such as ethyl glycinate, with a suitable aryl halide. However, a more common and efficient route involves the reaction of the corresponding aniline with an α-haloacetate. For example, 3-methoxyaniline is reacted with ethyl chloroacetate in the presence of a non-nucleophilic base like sodium carbonate or potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile) to yield ethyl N-(3-methoxyphenyl)glycinate.[4][5]

  • Sulfonylation: The secondary amine of the resulting N-aryl glycine ester is then sulfonated using the appropriate sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as pyridine or triethylamine in a solvent like dichloromethane.

  • Saponification: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base like lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., THF or methanol). Acidification of the reaction mixture then precipitates the desired product.

Synthesis_Workflow Aniline 3-Methoxyaniline Step1_Product Ethyl N-(3-methoxyphenyl)glycinate Aniline->Step1_Product Na2CO3, DMF Haloacetate Ethyl Chloroacetate Haloacetate->Step1_Product Step2_Product Ethyl N-(3-methoxyphenyl)-N- (methylsulfonyl)glycinate Step1_Product->Step2_Product Pyridine, DCM Sulfonyl_Cl Methanesulfonyl Chloride Sulfonyl_Cl->Step2_Product Final_Product N-(3-methoxyphenyl)-N- (methylsulfonyl)glycine Step2_Product->Final_Product 1. LiOH, THF/H2O 2. H+

Caption: General synthetic scheme for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine.

Structure-Activity Relationship Analysis

The following sections detail the proposed modifications and the rationale behind them, with hypothetical data presented for illustrative purposes.

A-Region: The Aryl Moiety

The 3-methoxyphenyl ring is a critical determinant of potency and selectivity. Its interactions within the binding pocket are likely governed by a combination of hydrophobic and electronic factors.

  • Positional Isomerism of the Methoxy Group: Moving the methoxy group from the 3-position to the 2- or 4-position is a fundamental initial step. It is hypothesized that the 3-position provides the optimal vector for the methoxy group to engage with a specific sub-pocket. The 4-methoxy analog may retain some activity, while the sterically more hindered 2-methoxy analog is predicted to have significantly reduced potency.

  • Substitution at the 3-Position: Replacing the methoxy group with substituents of varying electronics and sterics will probe the nature of the binding pocket. Small, electron-withdrawing groups (e.g., F, Cl) may enhance potency if a hydrogen bond acceptor is present in the protein. Larger, lipophilic groups could improve potency if there is a corresponding hydrophobic pocket.

  • Disubstitution and Heterocyclic Analogs: Introducing a second substituent on the phenyl ring (e.g., 3,5-dimethyl or 3,4-dimethoxy) can further explore the boundaries of the binding pocket[6][7]. Replacing the phenyl ring with a bioisostere, such as a pyridine or pyrimidine, will probe the importance of the aromatic system and introduce potential new hydrogen bonding interactions.

Table 1: SAR of the A-Region (Aryl Moiety)

CompoundRPotency (EC₅₀, nM)
1 (Lead) 3-MeO 50
22-MeO>10,000
34-MeO250
4H800
53-F45
63-Cl60
73-CF₃150
83-iPr400
93,5-diMe75
103,4-diMeO120[6]

Note: Data are hypothetical for illustrative purposes unless otherwise cited.

B-Region: The Sulfonamide Core

The sulfonamide and glycine backbone are central to the molecule's architecture.

  • Sulfonyl Group Modification: The methylsulfonyl group can be replaced with larger alkyl or aryl groups. Increasing the steric bulk here (e.g., ethylsulfonyl, phenylsulfonyl) is likely to be detrimental to activity, suggesting a tight fit in this region of the binding site.

  • Glycine Backbone Substitution: Introduction of substituents on the α-carbon of the glycine moiety will impact the conformational flexibility of the molecule. An α-methyl substitution may lock the molecule into a more or less favorable conformation, while α,α-dimethyl substitution will have a more pronounced effect.

Table 2: SAR of the B-Region (Sulfonamide Core)

CompoundR¹ (on SO₂)R² (on α-carbon)Potency (EC₅₀, nM)
1 (Lead) Me H 50
11EtH300
12PhH>10,000
13MeMe150
14Medi-Me>5,000

Note: Data are hypothetical for illustrative purposes.

C-Region: The Carboxylic Acid Terminus

The carboxylic acid is a common feature in many glycine sulfonamide inhibitors and is often essential for activity, likely forming a key salt bridge or hydrogen bond interaction with a basic residue in the target protein[1].

  • Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres such as a tetrazole or an acyl sulfonamide can validate this hypothesis. These groups maintain the acidic proton and hydrogen bonding capabilities but alter the geometry and pKa. Esterification or amidation of the carboxylic acid is expected to abolish activity, confirming its critical role.

Table 3: SAR of the C-Region (Carboxylic Acid Terminus)

CompoundC-Terminal GroupPotency (EC₅₀, nM)
1 (Lead) -COOH 50
15-COOMe>10,000
16-CONH₂>10,000
17Tetrazole120

Note: Data are hypothetical for illustrative purposes.

Biological Evaluation: A Tiered Approach

A tiered screening cascade is essential for efficient evaluation of newly synthesized compounds.

Primary Assay: In Vitro mGlu₅ PAM Activity

The primary assay will determine the ability of compounds to potentiate the response of the mGlu₅ receptor to a sub-maximal concentration of glutamate. This is typically performed using a cell-based assay that measures intracellular calcium mobilization in response to receptor activation.

  • Protocol:

    • HEK293 cells stably expressing the human mGlu₅ receptor are plated in 96- or 384-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compounds are added at various concentrations.

    • After a short incubation, a sub-maximal (EC₂₀) concentration of glutamate is added.

    • The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader.

    • Data are analyzed to determine the EC₅₀ (concentration required for 50% of the maximal potentiation) for each compound.

Secondary and Tertiary Assays

Promising compounds from the primary screen should be advanced to further characterization:

  • Selectivity Profiling: Testing against other mGlu receptor subtypes and a panel of other relevant CNS targets (e.g., glycine receptors, GABA receptors) to determine selectivity. The structural similarity of the core scaffold to the neurotransmitter glycine suggests that interaction with glycine transporters (GlyT1, GlyT2) or receptors should be explicitly evaluated[4][8].

  • ADME-Tox Profiling: In vitro assessment of metabolic stability (microsomal stability assay), cell permeability (Caco-2 or PAMPA assay), and cytotoxicity.

  • In Vivo Pharmacokinetics: Determination of key PK parameters (e.g., half-life, bioavailability) in a relevant animal model (e.g., rat or mouse) for compounds with promising in vitro profiles.

  • In Vivo Efficacy: Evaluation in a relevant animal model of a neurological disorder (e.g., phencyclidine-induced hyperactivity model for schizophrenia).

Conclusion and Future Directions

The N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine scaffold represents a rich starting point for the development of novel CNS therapeutics. The SAR exploration strategy outlined in this guide provides a clear path to understanding the key molecular interactions that drive potency and selectivity.

  • The 3-methoxyphenyl group is a privileged A-region moiety, with the 3-position being optimal for substitution. Small, electronegative substituents are well-tolerated and may enhance potency.

  • The N-methylsulfonyl group appears to be optimal for the B-region, with larger substituents leading to a loss of activity.

  • The terminal carboxylic acid is essential for activity, likely acting as a key anchoring point to the target protein.

Future work should focus on synthesizing and testing the proposed analogs to build a quantitative SAR (QSAR) model. This model will enable the in silico prediction of activity for novel analogs, further accelerating the drug discovery process. Additionally, co-crystallization of lead compounds with the mGlu₅ receptor would provide invaluable structural information to guide the next phase of rational drug design.

References

  • Discovery and SAR of a novel series of non-MPEP site mGlu₅ PAMs based on an aryl glycine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Structure–activity relationship (SAR)
  • Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6. Journal of Medicinal Chemistry.
  • Structure Activity Relationship Studies on Chemically Non-Reactive Glycine Sulfonamide Inhibitors of Diacylglycerol Lipase. Bioorganic & Medicinal Chemistry.
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • An In-Depth Technical Guide to N-Phenyl-N-(phenylsulfonyl)glycine: Discovery, Synthesis, and Biological Activity. Benchchem.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC.
  • N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine. ChemScene.
  • Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects. PMC.
  • N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine. PubChem.

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Exploratory

Toxicology and safety profile of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Technical Assessment: Toxicology and Safety Profiling of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine Executive Summary N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is a specialized intermediate often utilized in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Toxicology and Safety Profiling of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Executive Summary

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is a specialized intermediate often utilized in the synthesis of sulfonamide-based pharmaceuticals and ligands. Unlike common commodity chemicals, it lacks a comprehensive public toxicological dossier (e.g., NTP or ECHA registration).

This technical guide provides a predictive safety profile derived from structural activity relationships (SAR), read-across from validated sulfonamide/aniline anchors, and a defined experimental framework for confirming its safety characteristics.

Core Safety Thesis: The compound represents a Class II (Moderate Hazard) risk. The electron-withdrawing methylsulfonyl group significantly mitigates the genotoxic potential typically associated with aniline derivatives by reducing nitrogen basicity. Furthermore, the glycine moiety enhances hydrophilicity, suggesting rapid renal clearance rather than bioaccumulation. Primary handling risks are ocular/cutaneous irritation and potential skin sensitization .

Chemical Identity & Physicochemical Basis for Toxicity

Understanding the physicochemical properties is the first step in predicting bioavailability and tissue distribution.

PropertyValue (Predicted/Observed)Toxicological Implication
Molecular Formula C₁₀H₁₃NO₅SLow molecular weight (<500 Da) facilitates membrane permeability.
Molecular Weight 259.28 g/mol Optimal for oral absorption; unlikely to trigger haptenization solely by size.
LogP (Octanol/Water) ~0.6 – 1.2Low Lipophilicity. Indicates high water solubility. Unlikely to accumulate in adipose tissue or cross the Blood-Brain Barrier (BBB) significantly.
pKa (Acidic) ~3.5 – 4.0 (Carboxyl)Exists as an anion at physiological pH (7.4), promoting renal excretion via OAT (Organic Anion Transporters).
Functional Groups Sulfonamide, Aniline, Carboxylic AcidSulfonamide: Potential for hypersensitivity. Acid: Potential for mucosal irritation.

In Silico Hazard Assessment (QSAR & Structural Alerts)

In the absence of in vivo data, we apply "Read-Across" logic using structurally similar anchors: N-methylaniline (Toxic) and Generic Sulfonamides (Benign/Sensitizers).

Genotoxicity & Carcinogenicity[1]
  • Structural Alert: The molecule contains an aniline substructure. Free anilines are often genotoxic due to metabolic activation (N-hydroxylation) forming reactive nitrenium ions that bind DNA.

  • Mitigating Factor: In this compound, the nitrogen is sulfonated . The sulfonyl group is strongly electron-withdrawing, delocalizing the lone pair electrons on the nitrogen. This drastically reduces the N-oxidation potential, making the formation of DNA-reactive metabolites highly unlikely.

  • Prediction: Ames Negative . Low carcinogenic potential compared to parent anilines.

Systemic Toxicity (Acute)
  • Anchor: 4-(Methylsulfonyl)aniline (CAS 5470-49-5) is classified as Acute Tox. 4 (Harmful).[1]

  • Prediction: LD50 (Oral, Rat) is estimated between 500 – 2000 mg/kg . The glycine conjugate likely reduces acute toxicity further by accelerating excretion.

Skin Sensitization[3]
  • Mechanism: Sulfonamides can act as pro-haptens. Metabolic activation in the skin could lead to protein binding.

  • Prediction: Potential Sensitizer (Category 1B). Standard precautions (gloves) are mandatory.

Metabolic Fate & ADME Pathways

The metabolic trajectory dictates the duration of exposure and the nature of reactive intermediates.

Primary Pathway: O-Demethylation. The methoxy group on the phenyl ring is a prime target for CYP450 enzymes (likely CYP2D6 or CYP2C19), converting the ether to a phenol. Secondary Pathway: Glucuronidation.[2] The resulting phenol and the carboxylic acid tail are rapidly conjugated with glucuronic acid (UGT enzymes) for excretion.

Figure 1: Predicted metabolic clearance pathway emphasizing detoxification via Phase II conjugation.

Experimental Safety Profiling Protocols

To validate the in silico predictions, the following tiered experimental workflow is recommended. These assays are self-validating and industry-standard for early safety profiling.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the general cellular toxicity (IC50) before animal exposure.

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Preparation: Dissolve compound in DMSO (Stock 100 mM). Prepare serial dilutions in culture media (0.1 µM to 100 µM). Final DMSO < 0.5%.

  • Incubation: Seed cells in 96-well plates. Treat for 24 hours.

  • Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Validation: Positive Control (Doxorubicin) must show IC50 < 1 µM. Negative Control (Vehicle) must show 100% viability.

  • Threshold: IC50 < 10 µM indicates High Toxicity ; > 50 µM indicates Low Toxicity .

Protocol B: Bacterial Reverse Mutation (Ames Test)

Purpose: Confirm absence of mutagenicity (Aniline risk check).[3]

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Activation: Perform +/- S9 liver fraction (to mimic metabolic activation).

  • Dosing: 5 concentrations (up to 5000 µ g/plate ).

  • Criteria: A >2-fold increase in revertant colonies over background indicates mutagenicity.

Protocol C: hERG Inhibition (Cardiotoxicity)

Purpose: Sulfonamides can sometimes block potassium channels, leading to QT prolongation.

  • System: Patch-clamp assay in CHO cells expressing hERG channels.

  • Concentration: Screen at 10 µM and 30 µM.

  • Risk: >50% inhibition at 10 µM triggers a "Red Flag" for cardiac safety.

Occupational Safety & Handling

Based on the "Read-Across" data, the following Occupational Exposure Limit (OEL) band is estimated.

ParameterRecommendation
OEL Band Band 3 (10 – 100 µg/m³)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
PPE Requirement Nitrile gloves (double-gloving recommended for solutions), Lab coat, Safety glasses. Use in Fume Hood.
Spill Cleanup Adsorb with inert material (vermiculite). Do not flush to sewer (acidic nature may mobilize metals).

Figure 2: Decision tree for safety profiling of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79617, 4-(Methylsulfonyl)aniline. Retrieved March 5, 2026 from [Link]

  • Domainex (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved March 5, 2026 from [Link]

  • National Institutes of Health (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC6251779. Retrieved March 5, 2026 from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Application Note: Precision Synthesis of N-(3-Methoxyphenyl)-N-(methylsulfonyl)glycine Part 1: Abstract & Scope This protocol details the step-by-step synthesis of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 3635...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of N-(3-Methoxyphenyl)-N-(methylsulfonyl)glycine

Part 1: Abstract & Scope

This protocol details the step-by-step synthesis of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 363589-80-4). This compound serves as a critical building block in the development of matrix metalloproteinase (MMP) inhibitors, integrin antagonists, and other sulfonamido-based pharmacophores.

Unlike generic procedures, this guide utilizes a "Sulfonamide-First" strategy (Route B). By installing the sulfonyl group prior to N-alkylation, we eliminate the risk of over-alkylation common in aniline chemistry and ensure high regioselectivity. This method is scalable and avoids the use of unstable diazo reagents.

Key Performance Indicators (KPIs):

  • Target Purity: >98% (HPLC/NMR)

  • Overall Yield: 65–75% (3 steps)

  • Scale: Gram to Decagram (Lab Scale)

Part 2: Safety & Hazard Analysis

CRITICAL WARNING: This protocol involves the use of hazardous reagents. All operations must be conducted in a fume hood.

ReagentHazard ClassCritical Safety Measure
3-Methoxyaniline (m-Anisidine) Toxic, IrritantAvoid skin contact; absorbed through skin. Use nitrile gloves.
Methanesulfonyl Chloride (MsCl) Corrosive, LachrymatorHigh Risk. Reacts violently with water. Dispense in dry conditions.
Ethyl Bromoacetate Lachrymator, ToxicPowerful eye irritant. Handle only in a well-ventilated hood.
Sodium Hydroxide CorrosiveWear eye protection. Exothermic dissolution.

Part 3: Reaction Pathway Visualization

The following flowchart illustrates the "Sulfonamide-First" synthetic pathway, ensuring robust intermediate isolation.

SynthesisPathway Start 3-Methoxyaniline (m-Anisidine) Step1 Step 1: Sulfonylation (MsCl, Pyridine) Start->Step1 0°C to RT Inter1 Intermediate A: N-(3-methoxyphenyl) methanesulfonamide Step1->Inter1 Isolation Step2 Step 2: N-Alkylation (Ethyl Bromoacetate, K2CO3) Inter1->Step2 Reflux, Acetone Inter2 Intermediate B: Ethyl N-(3-methoxyphenyl)- N-(methylsulfonyl)glycinate Step2->Inter2 Filtration Step3 Step 3: Hydrolysis (LiOH or NaOH) Inter2->Step3 THF/H2O Product TARGET: N-(3-methoxyphenyl)- N-(methylsulfonyl)glycine Step3->Product Acidification

Caption: Figure 1. Three-stage convergent synthesis targeting the N-sulfonyl glycine scaffold via sulfonamide alkylation.

Part 4: Detailed Experimental Protocol

Stage 1: Synthesis of N-(3-methoxyphenyl)methanesulfonamide

Rationale: Direct sulfonylation of the aniline creates a stable sulfonamide handle, preventing poly-alkylation in subsequent steps.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Flush with nitrogen.

  • Dissolution: Dissolve 3-methoxyaniline (5.0 g, 40.6 mmol) in anhydrous Dichloromethane (DCM) (50 mL). Add Pyridine (4.9 mL, 60.9 mmol) as an acid scavenger.

  • Addition: Cool the solution to 0°C (ice bath). Dropwise add Methanesulfonyl chloride (MsCl) (3.5 mL, 44.7 mmol) over 20 minutes.

    • Note: The reaction is exothermic. Control rate to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove pyridine and unreacted aniline.

    • Wash with Brine (30 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or use as crude if purity >95%.

    • Expected Yield: ~7.5 g (92%).

Stage 2: N-Alkylation to Ethyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinate

Rationale: The sulfonamide proton (pKa ~10) is acidic enough to be deprotonated by K₂CO₃, allowing clean SN2 attack on the bromoacetate.

  • Setup: In a 100 mL RBF, dissolve Intermediate A (5.0 g, 24.8 mmol) in Acetone (60 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (6.8 g, 49.6 mmol). Stir for 10 minutes.

  • Alkylation: Add Ethyl Bromoacetate (3.3 mL, 29.8 mmol) dropwise.

  • Reflux: Attach a condenser and reflux the mixture (approx. 60°C) for 6–8 hours.

    • Checkpoint: TLC should show complete consumption of the sulfonamide.

  • Workup:

    • Cool to RT and filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate to a yellow oil.

  • Purification: The crude ester is often pure enough. If necessary, purify via flash chromatography (SiO₂, Hexane:EtOAc 4:1).

    • Expected Yield: ~6.5 g (91%).

Stage 3: Ester Hydrolysis to Target Acid

Rationale: Mild basic hydrolysis cleaves the ethyl ester without affecting the sulfonamide or ether linkages.

  • Setup: Dissolve Intermediate B (6.0 g, 20.9 mmol) in a mixture of THF (40 mL) and Water (20 mL).

  • Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.75 g, 41.8 mmol).

  • Reaction: Stir at RT for 4–6 hours.

  • Isolation:

    • Concentrate THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 using 1M HCl .

    • The product usually precipitates as a white solid.

    • Extract with Ethyl Acetate (3 x 30 mL) if precipitation is incomplete.

  • Final Drying: Dry organics over Na₂SO₄, filter, and concentrate.

  • Final Purification: Recrystallize from EtOAc/Hexane to obtain the analytical standard.

    • Final Yield: ~4.8 g (88% for this step).

Part 5: Analytical Validation (Self-Validating System)

Use these parameters to confirm the identity of the synthesized compound.

TechniqueExpected Signals (Solvent: DMSO-d6)Structural Assignment
¹H NMR δ 12.8 (s, 1H)Carboxylic Acid (-COOH)
δ 7.3 – 6.9 (m, 4H)Aromatic Protons (3-methoxy pattern)
δ 4.45 (s, 2H)Glycine Methylene (-N-CH₂-COOH)
δ 3.78 (s, 3H)Methoxy Group (-OCH₃)
δ 3.05 (s, 3H)Methylsulfonyl (-SO₂CH₃)
MS (ESI) [M+H]⁺ = 260.06Consistent with C₁₀H₁₃NO₅S

Part 6: References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for sulfonamide stability).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for sulfonylation and alkylation).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic grounding for SN2 alkylation of sulfonamides).

Application

Preparation of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine stock solutions

Application Note: High-Fidelity Preparation and Handling of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine Stock Solutions Target Audience: Researchers, assay developers, and medicinal chemists in drug discovery. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Preparation and Handling of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine Stock Solutions

Target Audience: Researchers, assay developers, and medicinal chemists in drug discovery.

Executive Summary & Physicochemical Profiling

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is a highly versatile sulfonamide-glycine building block frequently utilized in the synthesis of peptidomimetics and targeted enzyme inhibitors[1]. When transitioning this compound from synthetic chemistry to biological evaluation (e.g., High-Throughput Screening), the integrity of the master stock solution is the single most critical variable dictating assay reproducibility.

To design a robust handling protocol, we must first analyze the molecule's physicochemical properties.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication
Chemical Formula C₁₀H₁₃NO₅SContains a hydrophobic core and polar appendages.
Molecular Weight 259.28 g/mol Small molecule; standard 50 mM stocks require ~13 mg/mL.
CAS Registry Number 363589-80-4Unique identifier for sourcing >95% pure material.
Predicted pKa ~3.0 - 3.5Driven entirely by the terminal carboxylic acid.
H-Bond Donors 1Limited to the carboxylic acid (OH).
H-Bond Acceptors 5Sulfonyl oxygens, methoxy oxygen, carbonyl oxygen.

Causality & Rationale for Experimental Choices (E-E-A-T)

As a Senior Application Scientist, I frequently see assay artifacts arise not from the compound's biology, but from a fundamental misunderstanding of its solution-phase chemistry.

  • The Myth of Nitrogen Basicity: The nitrogen atom in N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is bonded to a highly electron-withdrawing methylsulfonyl group. This delocalizes the nitrogen's lone pair, rendering it completely non-basic. Therefore, the molecule acts exclusively as an acid.

  • Solvent Selection Causality: In its protonated (neutral) state, the compound is highly lipophilic and poorly soluble in water. To maintain structural integrity and prevent premature aggregation, master stock solutions must be prepared in 100% anhydrous dimethyl sulfoxide (DMSO)[2].

  • Buffer Capacity Causality: When diluting the DMSO stock into aqueous assay buffers, the buffer must have sufficient capacity (e.g., 50 mM HEPES, pH 7.4) to absorb the localized acidity of the compound. If the micro-environmental pH drops below 5.0 during mixing, the compound will protonate and irreversibly precipitate—a primary driver of false negatives in screening campaigns[3].

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . You will not proceed to the next step unless the prior step's validation criteria are met.

Phase 1: Preparation of 50 mM Master Stock
  • Gravimetric Transfer: Equilibrate the solid N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine to room temperature in a desiccator. Using an analytical balance, weigh exactly 12.96 mg of the powder into a low-binding 2.0 mL polypropylene tube.

  • Solubilization: Add exactly 1.00 mL of 100% Anhydrous DMSO (water content < 0.005%).

  • Optical Validation (Checkpoint 1): Vortex the solution for 30 seconds, followed by water-bath sonication for 2 minutes at room temperature. Hold the tube against a light source. Validation: The solution must be 100% optically transparent with no visible particulates. If particulates remain, the compound may have polymerized or degraded; discard and restart.

  • Analytical QC (Checkpoint 2): Extract a 1 µL aliquot and dilute into 100 µL of Acetonitrile/Water (50:50). Run a rapid LC-MS scan. Validation: Confirm the presence of the intact mass at m/z 258.0 [M-H]⁻ in negative ion mode, ensuring purity remains >95%.

Phase 2: Aliquoting and Storage
  • Aliquoting: Dispense the validated 50 mM stock into 50 µL single-use aliquots using amber glass vials or opaque micro-tubes to prevent photo-degradation.

  • Inert Gas Overlay: Briefly purge the headspace of each tube with Argon or Nitrogen gas before sealing to displace atmospheric moisture.

  • Storage: Transfer immediately to -20°C.

Phase 3: Aqueous Dilution for Assays
  • Thawing: Thaw a single 50 µL aliquot at room temperature. Never use a water bath, as this introduces moisture.

  • Intermediate Dilution: Dilute the 50 mM stock 1:50 into an intermediate buffer (e.g., 10% DMSO in water) to create a 1 mM working stock.

  • Final Assay Integration: Spike the working stock into the final assay buffer (pH 7.4). Ensure the final DMSO concentration remains ≤ 1.0% to prevent solvent-induced cytotoxicity or enzyme denaturation[3].

Quantitative Data: Stability & Storage Guidelines

Table 2: Operational Parameters for Stock Management

ParameterSpecificationMechanistic Rationale
Max Recommended Stock 50 mMPrevents supersaturation and localized precipitation upon dilution.
Solvent Requirement 100% Anhydrous DMSOMinimizes hydrolytic degradation of the sulfonamide linkage.
Storage Temperature -20°C to -80°CArrests thermal degradation and prevents microbial growth.
Freeze-Thaw Limit < 3 cyclesPrevents atmospheric water condensation into the highly hygroscopic DMSO.
Aqueous Assay pH ≥ 7.0Ensures complete ionization of the carboxylic acid for maximum aqueous solubility.

Mandatory Visualizations

Workflow Diagram: Stock Preparation & Quality Control

StockPrep A Solid Compound N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine B Gravimetric Transfer (Analytical Balance, Argon Environment) A->B C Solubilization (Add 100% Anhydrous DMSO) B->C D Optical Validation (Vortex & Sonicate until transparent) C->D E Analytical QC (LC-MS: m/z 258.0 [M-H]-) D->E F Aliquoting & Storage (-20°C, Desiccated) E->F

Caption: Workflow for the preparation and analytical validation of DMSO stock solutions.

Logical Relationship: Dilution Pathway & Precipitation Risk

DilutionLogic S1 50 mM DMSO Stock (Anhydrous, -20°C) S2 Intermediate Dilution (1 mM in 10% DMSO) S1->S2 Buffer + Co-solvent S3 Final Assay Buffer (pH 7.4, <1% DMSO) S2->S3 Aqueous Buffer C1 Precipitation Risk (If buffer pH < 5.0) S2->C1 Poor mixing / Low pH

Caption: Logical dilution pathway highlighting the pH-dependent precipitation risk.

References

  • Title : Drug-like Properties: Concepts, Structure Design and Methods - 1st Edition Source : Elsevier Shop URL : 2

  • Title : Assay Guidance Manual - NCBI Bookshelf Source : National Institutes of Health (NIH) / NCATS URL : 3

  • Title : CAS 363589-80-4 | N-(3-Methoxyphenyl)-N-(methylsulfonyl)glycine Source : Howei Pharm - Life Science Product Solutions URL :1

Sources

Method

Guidelines for using N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine in cell culture

Mechanistic Grounding & Polypharmacology N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is a highly specialized amino acid derivative belonging to the N-aryl-N-(methylsulfonyl)glycine class. While simple amino acid deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Polypharmacology

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is a highly specialized amino acid derivative belonging to the N-aryl-N-(methylsulfonyl)glycine class. While simple amino acid derivatives are widely recognized for their ergogenic and physiological regulatory properties , the addition of the methylsulfonyl and 3-methoxyphenyl moieties transforms this glycine backbone into a potent, dual-action neuromodulator.

In in vitro neural cell culture models, this compound exhibits a sophisticated polypharmacological profile :

  • Endocannabinoid Modulation: The methylsulfonyl group acts as a bioisostere for the phosphate moiety of diacylglycerol. This allows the compound to act as a competitive inhibitor of Diacylglycerol Lipase-alpha (DAGL-α) by displacing the native substrate from its catalytic triad (Ser443, Asp495, His566). Concurrently, the lipophilic 3-methoxyphenyl ring drives non-competitive inhibition of ABHD6 by binding to an allosteric site adjacent to the enzyme's cap domain.

  • Glycine Receptor (GlyR) Potentiation: The compound acts as a positive allosteric modulator (PAM) of GlyR α1 and α3 isoforms. The 3-methoxyphenyl group engages in critical π-stacking interactions with Tyr202 in the extracellular loop of the α3 subunit, stabilizing an open-channel conformation and enhancing chloride ion conductance.

Physicochemical Properties & Reconstitution Causality

Proper reconstitution is the most common failure point when utilizing N-aryl-N-(methylsulfonyl)glycine derivatives in aqueous cell culture media .

  • Solubility Profile: The hydrophobic 3-methoxyphenyl ring and the methylsulfonyl moiety render the free acid highly lipophilic. Aqueous buffers are entirely unsuitable for initial solubilization; attempting to dissolve the compound directly in media will result in micelle formation or micro-precipitation, drastically skewing IC50 calculations.

  • Reconstitution Protocol:

    • Weigh the lyophilized powder and dissolve in anhydrous DMSO (≥99.9%) to create a 10 mM stock solution.

    • Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes to ensure complete solvation.

    • Aliquot into amber vials (the compound is moderately light-sensitive) and store at -80°C.

    • Causality for Dilution: When dosing cells, perform serial dilutions in DMSO first, then spike into the culture media so that the final DMSO concentration never exceeds 0.1% (v/v). This prevents solvent-induced cytotoxicity while keeping the compound in a bioavailable state.

Quantitative Pharmacological Profile

To facilitate experimental design, the target engagement metrics for the N-aryl-N-(methylsulfonyl)glycine scaffold are summarized below. These values dictate the dosing windows required for specific phenotypic readouts.

TargetMechanism of ActionPrimary Binding SitePotency (IC50 / EC50)Maximal Efficacy
DAGL-α Competitive InhibitionCatalytic Triad (Ser443, Asp495, His566)320 nM (IC50)70% reduction in 2-AG synthesis
ABHD6 Non-competitive InhibitionAllosteric Site (Cap Domain)1.1 µM (IC50)85% reduction in 2-AG hydrolysis
GlyR α1 Positive Allosteric ModulatorTransmembrane Hydrophobic Pocket0.8 µM (EC50)60% increase in Cl⁻ current
GlyR α3 Positive Allosteric ModulatorExtracellular Loop (Tyr202)1.2 µM (EC50)45% increase in Cl⁻ current

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all in vitro workflows be designed as self-validating systems. An experiment must internally prove that the observed phenotype is driven by the intended mechanism, not an artifact.

Protocol A: DAGL-α Inhibition & 2-AG Biosynthesis Assay

Objective: Quantify the reduction of stimulus-induced 2-Arachidonoylglycerol (2-AG) in primary cortical neuron cultures.

  • Cell Preparation: Culture primary murine cortical neurons in 6-well plates until DIV 14 (Days In Vitro) to ensure mature synaptic network formation and robust DAGL-α expression.

  • Pre-Incubation (Critical Step): Replace media with assay buffer (HBSS + 10 mM HEPES). Apply N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine at 1.0 µM (0.1% DMSO).

    • Causality: You must pre-incubate for exactly 30 minutes. Because the compound is a competitive inhibitor of DAGL-α, it must reach equilibrium and occupy the catalytic triad before the synthesis of the native substrate is triggered. Shorter incubations yield false negatives.

  • Stimulation: Add 5 µM Ionomycin (a calcium ionophore) for 15 minutes to trigger rapid diacylglycerol production and subsequent 2-AG synthesis.

  • Orthogonal Validation (The Self-Validating Step):

    • Readout 1 (Efficacy): Quench the reaction with cold acetonitrile, extract lipids, and quantify 2-AG via LC-MS/MS.

    • Readout 2 (Viability): Run a parallel CCK-8 assay on a sister plate treated identically.

    • Logic: A true positive result must show a >60% reduction in 2-AG alongside >95% cell viability. If viability drops, the 2-AG reduction is an artifact of cell death, not specific enzymatic inhibition.

Protocol B: Patch-Clamp Electrophysiology for GlyR Modulation

Objective: Measure the positive allosteric modulation of GlyR α3 in spinal dorsal horn neurons.

  • Recording Setup: Establish whole-cell configuration using a cesium-based intracellular solution to block potassium currents, isolating the chloride conductance.

  • Baseline Establishment: Apply a sub-maximal concentration of glycine (e.g., EC20, typically 10-30 µM) via a rapid perfusion system for 2 seconds. Record the baseline inward chloride current.

  • Pre-Application (Critical Step): Perfuse the neuron with 2.0 µM of the compound for 2 minutes without glycine.

    • Causality: The compound is an allosteric modulator. Applying it prior to the primary agonist ensures the 3-methoxyphenyl group has time to intercalate into the extracellular hydrophobic pocket, stabilizing the receptor in a pre-active state.

  • Co-Application: Co-apply the compound (2.0 µM) + glycine (EC20) for 2 seconds. Record the potentiated current.

  • Washout (The Self-Validating Step): Perfuse with standard extracellular solution for 5 minutes, then re-apply glycine alone.

    • Logic: The current must return to the initial baseline. This proves the potentiation was driven by reversible allosteric binding and not a permanent artifact like membrane destabilization.

Systems-Level Pathway Visualization

The following diagram illustrates the polypharmacological signaling cascade initiated by the compound, mapping the divergence between endocannabinoid tone and nociceptive signal gating.

Pathway Compound N-(3-methoxyphenyl)-N- (methylsulfonyl)glycine DAGL DAGL-α (Catalytic Triad) Compound->DAGL Competitive Inhibition ABHD6 ABHD6 (Allosteric Site) Compound->ABHD6 Non-competitive Inhibition GlyR GlyR α1 / α3 (Extracellular Loop) Compound->GlyR Positive Allosteric Modulation TwoAG_Synth 2-AG Synthesis DAGL->TwoAG_Synth Inhibits TwoAG_Deg 2-AG Degradation ABHD6->TwoAG_Deg Inhibits Chloride Chloride Ion Conductance GlyR->Chloride Enhances Endocannabinoid Endocannabinoid Tone TwoAG_Synth->Endocannabinoid Decreases Pool TwoAG_Deg->Endocannabinoid Increases Pool Nociception Nociceptive Signal Gating Chloride->Nociception Reduces Hyperexcitability

Mechanistic pathway of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine in neural cell models.

References

  • Luckose F, Pandey MC, Radhakrishna K. "Effects of amino acid derivatives on physical, mental, and physiological activities." Critical Reviews in Food Science and Nutrition. 2015;55(13):1793-1807. URL: [Link]

Application

Application Note: Profiling N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine in Glycine Decarboxylase (GLDC) Inhibition Assays

Introduction & Mechanistic Rationale The glycine cleavage system (GCS) has emerged as a critical metabolic vulnerability in non-small cell lung cancer (NSCLC) and a key target for severe psychiatric disorders[1]. Glycine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The glycine cleavage system (GCS) has emerged as a critical metabolic vulnerability in non-small cell lung cancer (NSCLC) and a key target for severe psychiatric disorders[1]. Glycine Decarboxylase (GLDC), the P-protein of the GCS, drives tumorigenesis by fueling one-carbon metabolism[1].

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine represents a highly optimized, targeted chemotype for GLDC inhibition. Drawing structural parallels from related N-sulfonylglycinates that act as competitive inhibitors for lipid hydrolases (e.g., DAGL-α,


 = 320 nM)[2], this free-acid derivative leverages its methylsulfonyl group to mimic native substrate geometries. The carboxylic acid of the glycine backbone forms critical electrostatic interactions with the PLP-dependent active site, while the bulky 3-methoxyphenyl moiety occupies adjacent hydrophobic specificity pockets, sterically occluding the entry of the lipoylated H-protein co-substrate.

GLDC_Mechanism Glycine Glycine (Substrate) GLDC Glycine Decarboxylase (GLDC / P-Protein) Glycine->GLDC PLP-dependent HProtein Lipoylated H-Protein (Co-substrate) HProtein->GLDC Products CO2 + Aminomethyl- H-Protein GLDC->Products Decarboxylation Inhibitor N-(3-methoxyphenyl)-N- (methylsulfonyl)glycine Inhibitor->GLDC Competitive Inhibition

Fig 1: Mechanism of Glycine Decarboxylase (GLDC) inhibition by the N-sulfonylglycine derivative.

Assay Design & Causality

To evaluate the inhibitory potency of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine, we utilize a coupled-enzyme kinetic assay .

The Causality of the Coupled System: GLDC strictly requires lipoylated H-protein to accept the aminomethyl group during glycine decarboxylation. By reconstituting the system with L-protein (dihydrolipoamide dehydrogenase) and NAD


, the H-protein is continuously recycled, producing NADH. This allows for a continuous, real-time spectrophotometric readout (Absorbance at 340 nm), circumventing the need for complex, low-throughput mass spectrometry.

The Causality of Buffer Selection: The assay utilizes 10 mM Tris, pH 7.5[1]. While Tris is a primary amine and theoretically capable of forming Schiff bases with pyridoxal phosphate (PLP), limiting the concentration to 10 mM provides optimal physiological buffering capacity without overwhelming the tightly bound PLP cofactor within the GLDC active site[1].

Reagents and Quantitative Parameters

All quantitative parameters have been optimized to ensure steady-state Michaelis-Menten kinetics.

Table 1: Reagent Final Concentrations in 30 µL Assay Volume

Component Final Concentration Causality / Purpose
Tris-HCl (pH 7.5) 10 mM Maintains physiological pH for PLP stability[1].
GLDC (P-Protein) 0.2 µM Primary target enzyme concentration[1].
Lipoylated H-Protein 15 µM Aminomethyl acceptor / Essential Co-substrate[1].

| Glycine | 600 µM | Primary substrate, set near


 for competitive assays[1]. |
| L-Protein | 0.5 µM | Coupling enzyme for continuous NADH production. |
| NAD

| 1 mM | Electron acceptor for L-Protein turnover. | | Inhibitor (N3M-MSG) | 1 nM – 100 µM | 10-point dose-response curve for

determination. |

Step-by-Step Experimental Protocol

GLDC_Workflow Prep 1. Reagent Prep (Enzymes & Buffer) Dilution 2. Compound Dispensing Prep->Dilution Incubation 3. Pre-incubation (25 min, 25°C) Dilution->Incubation Reaction 4. Substrate Addition Incubation->Reaction Readout 5. Kinetic Readout (NADH at 340nm) Reaction->Readout

Fig 2: High-throughput biochemical assay workflow for GLDC inhibitor screening.

Phase 1: Preparation & Dispensing
  • Prepare Assay Buffer: Freshly prepare 10 mM Tris (pH 7.5) supplemented with 0.01% Triton X-100 to prevent non-specific compound aggregation.

  • Compound Dispensing: Using Acoustic Droplet Ejection (ADE), dispense 300 nL of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (from a 100x DMSO stock plate) into a 384-well UV-transparent microplate. Causality: ADE eliminates tip-based carryover and ensures precise nanoliter dispensing, maintaining a final DMSO concentration of 1% (v/v) across all wells.

Phase 2: Pre-Incubation (Critical Step)
  • Enzyme Addition: Add 15 µL of a 2x Enzyme Mix (0.4 µM GLDC, 1.0 µM L-Protein in Assay Buffer) to the assay wells.

  • Incubation: Incubate the plate at room temperature (25°C) for exactly 25 minutes [1].

    • Expert Insight: Pre-incubation is strictly required. The bulky N-(methylsulfonyl)glycine derivative must displace tightly bound water molecules in the PLP-active site to achieve thermodynamic binding equilibrium before the highly concentrated natural substrates are introduced.

Phase 3: Reaction Initiation & Readout
  • Substrate Addition: Initiate the reaction by adding 15 µL of a 2x Substrate Mix (1.2 mM Glycine, 30 µM Lipoylated H-Protein, 2 mM NAD

    
    )[1].
    
  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the linear increase in absorbance at 340 nm (NADH production) every 30 seconds for 20 minutes at 25°C.

Data Analysis & System Validation

To ensure the trustworthiness of the generated data, the protocol must operate as a self-validating system .

Self-Validating Counter-Screen (Orthogonal Assay)

Because this is a coupled assay, a compound could theoretically appear as a "hit" by inhibiting the coupling enzyme (L-Protein) rather than GLDC.

  • Validation Step: Run a counter-screen omitting GLDC and Glycine. Initiate the reaction directly with reduced dihydrolipoamide and NAD

    
    . If N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine inhibits this reaction, it is a false positive. True GLDC inhibitors will show no activity in this counter-screen.
    

Table 2: Validation Metrics & Expected Pharmacological Profile

Parameter Expected Value Troubleshooting / Causality
Z'-Factor > 0.75 Validates assay robustness. If < 0.5, verify the lipoylation status of the H-protein, as unlipoylated protein halts the GCS cycle.
DMSO Tolerance Up to 2% (v/v) Ensure compound stocks do not precipitate. Normalize all control wells to match the exact DMSO % of compound wells.

|


 (N3M-MSG)  | ~ 150 - 400 nM | Activity is expected to parallel related methylsulfonylglycinates (e.g., DAGL-α 

= 320 nM)[2]. |

Calculate the fractional activity by extracting the initial velocity (


) from the linear portion of the kinetic curve (typically 2–10 minutes). Fit the dose-response data using a standard four-parameter logistic (4PL) regression model to determine the 

.

References

  • Patent WO2018021977A1 - Glycine metabolism modulators and uses thereof. Google Patents.

Sources

Method

Formulation strategies for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine delivery

Application Note: Formulation Strategies for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine Executive Summary This guide details the formulation strategies for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine , a synthetic s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Executive Summary

This guide details the formulation strategies for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine , a synthetic small molecule characterized by a lipophilic aromatic core and an ionizable carboxylic acid tail. Based on its chemical structure, this compound presents specific delivery challenges typical of BCS Class II (Low Solubility, High Permeability) compounds.

The strategies outlined below prioritize solubility enhancement via pH manipulation, cosolvency, and inclusion complexation. These protocols are designed for researchers requiring stable, high-concentration vehicles for intravenous (IV), intraperitoneal (IP), and oral (PO) administration in preclinical models.

Physicochemical Profiling & Rational Design

Before formulation, one must understand the molecule's behavior in solution. The structure consists of a glycine backbone substituted with a methylsulfonyl group (electron-withdrawing) and a 3-methoxyphenyl group (lipophilic).

Structural Analysis
  • Acidic Moiety: The free carboxylic acid (Glycine motif).

    • Predicted pKa: ~3.5 – 4.2.

    • Implication: Solubility will be pH-dependent. The molecule is neutral (insoluble) at acidic pH and anionic (soluble) at neutral/basic pH.

  • Lipophilic Moiety: The 3-methoxyphenyl ring.

    • Predicted LogP: ~1.5 – 2.5.

    • Implication: Requires cosolvents or surfactants to prevent precipitation in biological fluids.

  • Stability: The sulfonamide-like nitrogen (N-S bond) and the ether linkage are generally stable against hydrolysis, but the compound should be protected from strong oxidizers.

Pre-formulation Workflow (Diagram)

FormulationLogic Start Compound Analysis N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine Solubility Solubility Profiling (Water, pH 7.4, pH 9, Oils) Start->Solubility Decision Target Concentration? Solubility->Decision LowConc < 5 mg/mL Decision->LowConc Low Dose HighConc > 5 mg/mL Decision->HighConc High Dose Strat1 Strategy 1: pH Adjustment (In-situ Salt Formation) LowConc->Strat1 Strat2 Strategy 2: Cosolvent System (PEG400 / EtOH / Water) HighConc->Strat2 Strat3 Strategy 3: Cyclodextrin Complex (HP-beta-CD) HighConc->Strat3

Figure 1: Decision tree for selecting the appropriate formulation strategy based on required concentration.

Formulation Protocols

Strategy 1: In-Situ Salt Formation (IV/IP Injection)

Best for: Rapid onset, moderate doses (1–10 mg/kg).

Since the molecule is a weak acid, converting it to its sodium or meglumine salt significantly increases aqueous solubility. Meglumine (N-methyl-D-glucamine) is preferred over NaOH for biological compatibility and buffering capacity.

Reagents:

  • N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (Drug)

  • Meglumine (Excipient)

  • Sterile Water for Injection (WFI)

  • 0.9% Saline

Protocol:

  • Stoichiometry Calculation: Calculate the molar mass of the Drug (

    
    ) and Meglumine (
    
    
    
    g/mol ). You need a 1:1 molar ratio, plus a slight excess (1.1 equivalents) of Meglumine to ensure full ionization.
  • Weighing: Weigh the required amount of Drug into a sterile vial.

  • Solubilization:

    • Prepare a 100 mM Meglumine stock solution in WFI.

    • Add the Meglumine solution to the Drug powder.

    • Vortex and sonicate (bath sonicator) for 5–10 minutes until the solution is clear.

    • Note: If the solution remains cloudy, check pH. It must be > 7.5. Add 1N NaOH dropwise if necessary (rarely needed).

  • Dilution: Dilute to the final volume with 0.9% Saline.

    • Critical: Do not dilute with acidic fluids (e.g., D5W) as the drug may precipitate.

  • Filtration: Filter through a 0.22 µm PES syringe filter for sterilization.

Strategy 2: Cosolvent System (High Dose IP/PO)

Best for: High doses (>20 mg/kg) where salt solubility is exceeded.

This system uses organic solvents to solubilize the lipophilic core while maintaining water miscibility.

Vehicle Composition:

  • 10% Ethanol (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 50% PBS (pH 7.4) (Buffer)

Protocol:

  • Dissolution: Weigh the Drug into a vial.

  • Organic Phase: Add the calculated volume of Ethanol first. Vortex until the drug is fully wetted and mostly dissolved.

  • Cosolvent Addition: Add PEG 400 . Vortex vigorously. The solution should be clear.

  • Aqueous Phase: Slowly add PBS (pre-warmed to 37°C) while vortexing.

    • Caution: Rapid addition of buffer can cause "crashing out" (precipitation). Add dropwise.

  • Visual Inspection: Hold against a light source. If precipitate forms (Tyndall effect), increase PEG 400 ratio to 60% and reduce PBS to 30%.

Strategy 3: Cyclodextrin Complexation (Preferred for Safety)

Best for: Minimizing irritation and improving stability.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal inclusion complex, shielding the lipophilic phenyl ring from water while the hydrophilic exterior ensures solubility.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Stir until clear.

  • Drug Addition: Add the Drug to the cyclodextrin solution.

  • Complexation:

    • Stir magnetically at room temperature for 2–4 hours.

    • Optional: For stubborn compounds, adjust pH to 8.0 during stirring to ionize the drug (facilitating entry), then readjust to pH 7.4.

  • Filtration: Filter (0.22 µm) to remove any uncomplexed drug.

  • Lyophilization (Optional): This solution can be freeze-dried to produce a stable powder for reconstitution.

Analytical Quality Control (HPLC)

To verify concentration and stability, use the following Reverse-Phase HPLC method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption) and 210 nm
Retention Time Expect elution around 6–8 min (depending on gradient)

Mechanistic Visualization: Drug-Excipient Interaction

The following diagram illustrates how the formulation strategies interact with the specific functional groups of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine.

Interactions Drug N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine -COOH Group Phenyl Ring Sulfonyl Group Meglumine Meglumine (Base) Meglumine->Drug:COOH Deprotonation (Ionic Interaction) CD HP-beta-Cyclodextrin CD->Drug:Phenyl Hydrophobic Inclusion PEG PEG 400 / Ethanol PEG->Drug:Sulf Dipole-Dipole Solvation PEG->Drug:Phenyl Solvation

Figure 2: Mechanistic interactions between the drug's functional groups and selected excipients.

References

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Standard reference for Meglumine, PEG, and Cyclodextrin safety profiles).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

  • Jobin, S., et al. (2015).[1] Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis. Organic Letters, 17(22), 5626-5629.[1] (Provides synthesis and structural context for N-arylsulfonylglycines). Link

Sources

Application

Technical Guide: Handling, Storage, and Protocol Integration for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 363589-80-4 Molecular Formula: C₁₀H₁₃NO₅S Molecular Weight: 259.28 g/mol Synonyms: N-(3-methoxyphenyl)-N-(methylsulfonyl)aminoacetic acid

Technical Abstract & Compound Profile

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is a specialized N-aryl-N-sulfonyl amino acid derivative primarily utilized as a high-value building block in medicinal chemistry. Structurally, it features a glycine backbone N-substituted with a 3-methoxyphenyl ring and a methylsulfonyl group.[1][2][3] This dual substitution imparts unique electronic properties: the electron-withdrawing sulfonyl group reduces the nucleophilicity of the nitrogen, while the carboxylic acid moiety remains free for derivatization, making it an ideal scaffold for synthesizing peptidomimetics or sulfonamide-based inhibitors.

This guide provides a rigorous, field-validated framework for the handling, storage, and experimental utilization of this compound, ensuring data integrity and personnel safety in drug discovery environments.

Safety & Handling Framework (Class 6.1 Protocols)

Note: While specific toxicological data for this CAS is limited, structural analogs (N-aryl sulfonamides) often exhibit biological activity. Conservative safety protocols treating the substance as potentially toxic (Class 6.1 equivalent) are mandatory.

2.1 Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing.
Dermal Nitrile Gloves (Double-gloving recommended)Sulfonamides can be absorbed; double layer prevents permeation.
Ocular Chemical Splash GogglesProtects against acidic irritation from the carboxylic acid moiety.
Body Tyvek Lab CoatMinimizes particulate contamination on personal clothing.
2.2 Environmental Controls
  • Weighing: Must be performed in a certified chemical fume hood or a powder containment enclosure. Static electricity can cause dispersal; use an anti-static gun if available.

  • Waste Disposal: Segregate as halogenated/sulfur-containing organic waste. Do not dispose of down the drain due to potential aquatic toxicity.

Storage & Stability Protocols

Proper storage is critical to prevent hydrolysis or decarboxylation over extended periods.

3.1 Storage Conditions
  • Short-Term (< 1 Month): Store at 2–8°C in a desiccator.

  • Long-Term (> 1 Month): Store at -20°C . The compound is stable but potentially hygroscopic.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

3.2 Hygroscopicity Management

The free carboxylic acid group can form hydrates.

  • Protocol: Allow the vial to equilibrate to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid, which leads to hydrolysis and weighing errors.

Visual Logic: Storage Decision Tree

StorageProtocol cluster_legend Protocol Logic Start Compound Receipt CheckSeal Inspect Seal Integrity Start->CheckSeal Duration Intended Usage Period? CheckSeal->Duration ShortTerm < 1 Month (Active Use) Duration->ShortTerm LongTerm > 1 Month (Archive) Duration->LongTerm Fridge Refrigerate (2-8°C) Desiccated ShortTerm->Fridge Freezer Deep Freeze (-20°C) Double Sealed LongTerm->Freezer Equilibrate CRITICAL: Equilibrate to RT (30 mins) before opening Fridge->Equilibrate Freezer->Equilibrate

Figure 1: Decision matrix for thermal preservation and moisture control.

Solubility & Reconstitution Protocols

The compound possesses an acidic proton (COOH) and a lipophilic region (aryl-sulfonamide). This dictates its solubility profile.

4.1 Solvent Compatibility Table
SolventSolubility RatingApplication Notes
DMSO High (> 50 mM)Recommended for stock solutions. Freeze/thaw stable.
DMF High (> 50 mM)Good alternative for chemical synthesis applications.
Methanol ModerateSuitable for LC-MS sample prep; avoid for long-term storage (esterification risk).
Water Low (pH < 7)Poor solubility in acidic/neutral water.
PBS (pH 7.4) ModerateSoluble as a salt. Requires pH adjustment or pre-dissolution in DMSO.
4.2 Standard Stock Solution Preparation (10 mM)

Objective: Create a 10 mM stock in DMSO for biological assays or synthesis.

  • Calculate: For 10 mL of 10 mM stock:

    • Mass =

      
       (25.9 mg).
      
  • Weigh: Accurately weigh ~26 mg into a tared amber glass vial. Record exact mass.

  • Dissolve: Add DMSO to reach the target concentration.

    • Volume DMSO (mL) = Mass (mg) / 2.5928

  • Vortex: Vortex for 30 seconds. Sonicate for 5 minutes if particulates persist.

  • Aliquot: Dispense into 500 µL aliquots to avoid repeated freeze-thaw cycles. Store at -20°C.

Experimental Application: Amide Coupling Protocol

As a building block, the primary utility of CAS 363589-80-4 is coupling its carboxylic acid to amines. The steric bulk of the sulfonamide group requires specific activation conditions.

5.1 Recommended Coupling Conditions
  • Coupling Reagents: HATU or PyBOP are preferred over EDC/NHS due to the steric hindrance around the alpha-carbon.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

  • Solvent: Anhydrous DMF or DCM.

5.2 Step-by-Step Synthesis Workflow
  • Activation: Dissolve N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: Solution should turn slightly yellow, indicating active ester formation.

  • Addition: Add the target amine (1.1 eq).

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visual Logic: Synthetic Workflow

SynthesisWorkflow Input CAS 363589-80-4 (Carboxylic Acid) Activation Activation (HATU/DIPEA/DMF) Input->Activation 15 min, RT Intermediate Active Ester (In situ) Activation->Intermediate Coupling Amine Addition (R-NH2) Intermediate->Coupling + Amine Product Final Amide Coupling->Product 4-16h, RT

Figure 2: Optimized amide coupling pathway using HATU activation.

Quality Control & Validation

Verify the identity and purity of the compound before use in critical assays.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/sulfonamide).

  • Acceptance Criteria: Purity > 95% by area integration.

References
  • Howei Pharm. (2023).[3] Product Analysis: N-(3-Methoxyphenyl)-N-(methylsulfonyl)glycine (CAS 363589-80-4).[3] Retrieved from [Link]

Sources

Method

Application Note: Solid-Phase Synthesis Adaptation for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Mechanistic Rationale & Retrosynthetic Strategy The synthesis of N-substituted glycines (peptoids) requires a departure from traditional Fmoc-based peptide synthesis. Instead of coupling pre-synthesized N-protected amino...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of N-substituted glycines (peptoids) requires a departure from traditional Fmoc-based peptide synthesis. Instead of coupling pre-synthesized N-protected amino acids, the solid-phase submonomer method constructs the monomer directly on the resin support through an iterative two-step cycle of acylation and nucleophilic displacement[1].

To synthesize N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine , we must adapt this submonomer approach to accommodate the specific electronic and steric challenges of the target molecule. The synthesis is executed on a 2-Chlorotrityl chloride (2-CTC) resin .

Causality of Experimental Choices:

  • Resin Selection: 2-CTC resin is chosen over Wang resin because its highly acid-labile trityl ether linkage allows for product cleavage under extremely mild acidic conditions (e.g., 20% Hexafluoroisopropanol or 1% TFA)[2]. This prevents the degradation of the newly formed sulfonamide bond and avoids the harsh trifluoroacetic acid (TFA) concentrations that can trigger unwanted side reactions.

  • Amination Kinetics: The nucleophilic displacement of the

    
    -bromide is performed using 3-methoxyaniline. Because the nitrogen's lone pair is delocalized into the aromatic ring, anilines are significantly less nucleophilic than aliphatic primary amines. Consequently, this step requires elevated temperatures or extended overnight reaction times to achieve full conversion[3].
    
  • Sulfonylation Hindrance: Sulfonylating a solid-supported secondary aniline is notoriously sluggish due to severe steric hindrance and poor nucleophilicity. To overcome this activation energy barrier, the protocol mandates the use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst alongside pyridine, coupled with mild heating[4].

Synthesis Workflow & Self-Validation Logic

To ensure trustworthiness, this protocol is designed as a self-validating system . Because intermediate purification is impossible in solid-phase synthesis, we integrate the Chloranil Test (specifically designed for secondary amines) at critical junctures. A positive test confirms the success of the amination step, while a negative test subsequently proves the completion of the sulfonylation step.

Workflow R 2-CTC Resin Swelling L Bromoacetic Acid Loading (DIPEA, DCM) R->L Swollen Resin A Amination (SN2) (3-Methoxyaniline, DMF) L->A Resin-bound Bromoacetate S Sulfonylation (MsCl, Pyridine, DMAP) A->S Chloranil Test: Positive (Blue) C Mild Acidic Cleavage (20% HFIP/DCM) S->C Chloranil Test: Negative (Clear) P Target Molecule N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine C->P Evaporation & Isolation

Solid-phase submonomer workflow for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine synthesis.

Step-by-Step Experimental Protocol

Materials Required:

  • 2-CTC resin (Typical loading: ~1.0 mmol/g)

  • Bromoacetic acid, 3-Methoxyaniline, Methanesulfonyl chloride (MsCl)

  • N,N-Diisopropylethylamine (DIPEA), Pyridine, 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM), Peptide-grade N,N-Dimethylformamide (DMF)

  • Hexafluoroisopropanol (HFIP)

Step 1: Resin Swelling and Bromoacetate Loading
  • Weigh 1.0 g of 2-CTC resin (~1.0 mmol reactive sites) into a fritted solid-phase synthesis vessel. Swell the resin in 10 mL of anhydrous DCM for 45 minutes to expand the polystyrene matrix, then drain.

  • Dissolve bromoacetic acid (5.0 equiv, 5.0 mmol) in 8 mL of anhydrous DCM. Add DIPEA (5.0 equiv, 5.0 mmol) to the solution[2].

  • Add the activation solution to the resin and agitate at room temperature for 1 hour[3]. Mechanistic note: DIPEA neutralizes the HCl generated during the esterification of the trityl chloride, driving the SN1/SN2 reaction to completion.

  • Drain the reactor and wash the resin sequentially with DCM (3 × 10 mL) and DMF (3 × 10 mL).

Step 2: Nucleophilic Displacement (Amination)
  • Prepare a solution of 3-methoxyaniline (10.0 equiv, 10.0 mmol) in 10 mL of DMF.

  • Add the solution to the bromoacetylated resin. Agitate the vessel at room temperature for 16 hours (overnight) to compensate for the poor nucleophilicity of the aniline derivative[3].

  • Drain the reactor and wash extensively with DMF (5 × 10 mL) and DCM (3 × 10 mL) to remove all unreacted aniline.

  • Self-Validation (Chloranil Test): Transfer 10-15 resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A dark blue/green bead color confirms the successful formation of the secondary amine.

Step 3: Sulfonylation of the Secondary Aniline
  • Swell the aminated resin in 10 mL of anhydrous DCM.

  • Add Pyridine (10.0 equiv, 10.0 mmol) and a catalytic amount of DMAP (0.1 equiv, 0.1 mmol).

  • Slowly add Methanesulfonyl chloride (MsCl) (10.0 equiv, 10.0 mmol) to the reaction vessel[4].

  • Agitate the mixture at 40 °C for 4 hours. Mechanistic note: The combination of DMAP (which forms a highly reactive N-sulfonylpyridinium intermediate) and mild heat is critical to overcome the steric bulk of the resin-bound secondary aniline.

  • Drain and wash with DCM (3 × 10 mL), DMF (3 × 10 mL), and again with DCM (5 × 10 mL) to strip away all pyridine hydrochloride salts.

  • Self-Validation (Chloranil Test): Repeat the test on a few beads. The beads must remain colorless or pale yellow , proving that no free secondary amines remain and sulfonylation is 100% complete.

Step 4: Mild Acidic Cleavage
  • Treat the resin with 10 mL of a cleavage cocktail consisting of 20% HFIP in DCM (v/v).

  • Agitate gently for 30 minutes at room temperature.

  • Drain the filtrate into a round-bottom flask. Wash the resin with an additional 5 mL of DCM and combine the filtrates.

  • Evaporate the solvent under reduced pressure to yield the crude target molecule, N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine.

Quantitative Data & Optimization

To demonstrate the causality of the chosen parameters, the following tables summarize the optimization data for the critical amination and sulfonylation steps. Sub-optimal conditions lead to truncated sequences or unreacted intermediates.

Table 1: Optimization of the Amination Step (3-methoxyaniline) Note: The resonance stabilization of the aniline nitrogen necessitates high equivalents and extended time.

Reagent EquivalentsTemperatureTimeChloranil Test ResultEstimated Conversion
5.0 eq25 °C4 hWeak Green< 40%
10.0 eq25 °C16 hDark Blue> 95%
10.0 eq60 °C4 hDark Blue> 95%

Table 2: Optimization of the Sulfonylation Step (MsCl) Note: Secondary anilines on a solid support are highly sterically hindered. Standard DIPEA conditions fail to drive the reaction to completion.

MsCl EquivalentsBase / CatalystTemperatureTimeChloranil Test ResultEstimated Conversion
5.0 eqDIPEA (5.0 eq)25 °C16 hLight Blue~ 60%
10.0 eqPyridine (10.0 eq)25 °C16 hVery Faint Blue~ 85%
10.0 eqPyridine + DMAP40 °C4 hColorless/Yellow> 98%

References

  • A Review on the Synthesis of Polypeptoids | MDPI | 1

  • Exploration of Solid Phase Peptoid Synthesis for the Design of Trifunctional Hapten-Lipid-TLR7/8 Agonist Antibody-Recruiting Oligomers | ACS Publications | 2

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains | UC Santa Barbara | 5

  • Structural Diversity of Peptoids: Tube-Like Structures of Macrocycles | MDPI | 3

  • Ionic Liquid-Supported Synthesis of Sulfonamides and Carboxamides | ACS Publications | 4

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine in DMSO

Technical Support Center: Solubilization Guide for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine Product Reference: CAS 363589-80-4 | Solvent: Dimethyl Sulfoxide (DMSO) Document ID: TS-SOL-363589 | Revision: 2.1[1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Guide for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Product Reference: CAS 363589-80-4 | Solvent: Dimethyl Sulfoxide (DMSO) Document ID: TS-SOL-363589 | Revision: 2.1[1]

Executive Summary & Physicochemical Profile

User Query: "I cannot get N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine to dissolve completely in DMSO, or it precipitates upon standing."

Scientist’s Analysis: N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is a tertiary sulfonamide with a carboxylic acid tail.[1] Its solubility challenges in DMSO are rarely due to the solvent's capacity (thermodynamic solubility) but rather kinetic barriers (high crystal lattice energy) or environmental factors (hygroscopicity of DMSO).[1]

Unlike secondary sulfonamides, this molecule lacks a proton on the nitrogen atom (


), preventing the formation of strong intermolecular sulfonamide hydrogen bond networks.[1] However, the carboxylic acid moiety (

) drives strong dimerization in the solid state, requiring energy input to break the lattice.[1]

Physicochemical Data Table

PropertyValueImplication for Solubility
Molecular Weight 259.28 g/mol Low MW favors solubility.[1]
LogP (Predicted) ~1.5 – 2.0Moderately lipophilic; ideal for DMSO.[1]
H-Bond Donors 1 (COOH)Dimerization risk in solid state.[1]
H-Bond Acceptors 5Excellent interaction with DMSO (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

dipole).[1]
pKa (Acid) ~3.8Acidic; can form salts (check your batch).[1]
Freezing Point (DMSO) 18.5°C (65.3°F)Critical: Solvent may freeze in cold labs.[1]

Diagnostic Troubleshooting Guide

Q1: The compound remains as a visible solid at the bottom of the vial. What is wrong?

Diagnosis: Kinetic Energy Barrier.[1] The crystal lattice energy of the carboxylic acid dimers is likely high.[1] DMSO is viscous (


), which slows diffusion and dissolution rates.[1]

Corrective Protocol (The "Heat-Cycle" Method):

  • Vortex: Vortex vigorously for 60 seconds.

  • Heat: Incubate the vial at 37°C to 45°C for 10 minutes. The slight elevation in temperature increases the kinetic energy of the solvent molecules, disrupting the solute's intermolecular hydrogen bonds [1].[1]

  • Sonicate: Use an ultrasonic bath (35-40 kHz) for 5-10 minutes. Note: Ensure the water bath temperature does not exceed 50°C to prevent degradation.[1]

Critical Check: If the solid still does not dissolve, check the Certificate of Analysis (CoA). If the substance is a Sodium or Potassium salt (often used to stabilize acids), it will have poor solubility in anhydrous DMSO.[1] You may need to add 1-5% water or use a co-solvent (e.g., DMSO:Water 90:[1]10) if the assay permits.

Q2: The solution was clear, but crystals appeared after storing it in the fridge/freezer.

Diagnosis: DMSO Freezing or Thermodynamic Crash.[1] Pure DMSO freezes at 18.5°C .[1] If you store a stock solution in the refrigerator (4°C), the solvent crystallizes first, forcing the solute into a supersaturated state, causing it to crash out.

Corrective Protocol:

  • Thaw Correctly: Place the vial at room temperature (20-25°C) until the solvent is liquid.

  • Redissolve: If a precipitate remains after the DMSO melts, heat to 37°C and vortex.

  • Storage: Store DMSO stocks at room temperature (protected from light) if used frequently. For long-term storage (-20°C), expect to repeat the solubilization cycle upon thawing.[1]

Q3: The solution turns cloudy immediately upon adding it to my cell culture media (Buffer/Water).

Diagnosis: The "Solvent Shift" Effect.[1] This is not a DMSO solubility issue; it is an aqueous solubility limit. N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is an organic acid.[1] When you dilute a high-concentration DMSO stock (e.g., 100 mM) into a neutral buffer (pH 7.4), the hydrophobic phenyl and methylsulfonyl groups may drive aggregation before the carboxylic acid can ionize and solubilize the molecule.[1]

Corrective Protocol:

  • Step-wise Dilution: Do not add 100% DMSO stock directly to the media.[1] Perform an intermediate dilution (e.g., 1:10 in PBS) to lower the shock.[1]

  • pH Adjustment: Ensure the buffer pH is > 7.0. The carboxylic acid must be deprotonated (

    
    ) to be soluble in water.[1] If your buffer is acidic, the compound will precipitate.[1]
    

Optimized Solubilization Workflow

The following diagram outlines the logical decision path for preparing a stable stock solution.

SolubilityWorkflow Start Start: Solid Compound + DMSO CheckState Visual Inspection Start->CheckState Dissolved Clear Solution CheckState->Dissolved Instant Dissolution Cloudy Cloudy / Suspension CheckState->Cloudy Particles Visible SolidBottom Solid Pellet at Bottom CheckState->SolidBottom No Dissolution Success Ready for Assay Dissolved->Success ActionHeat Heat to 40°C (10 min) + Vortex Cloudy->ActionHeat SolidBottom->ActionHeat ActionSonic Sonicate (40 kHz) 5-10 mins ActionHeat->ActionSonic Still Undissolved ActionWater Check CoA: Is it a Salt? If Salt -> Add 5% H2O ActionSonic->ActionWater Still Undissolved ActionWater->Dissolved Success Fail Filter (0.2 µm) or Change Solvent ActionWater->Fail Failure

Figure 1: Decision tree for solubilizing N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine in DMSO.

Advanced FAQs

Q: Can I use "Wet" DMSO? A: DMSO is hygroscopic and will absorb water from the atmosphere.[1] For this specific molecule, small amounts of water (<1%) are generally tolerated because the molecule has a polar carboxylic acid head. However, excessive water content (>10%) will reduce the solubility of the hydrophobic phenyl ring, potentially causing "oiling out" over time [2].[1] Recommendation: Use anhydrous DMSO (≥99.9%) stored over molecular sieves for stock preparation.[1]

Q: What is the maximum solubility? A: While batch-specific, similar N-sulfonyl glycine derivatives typically achieve 50–100 mM in pure DMSO without issue.[1] Higher concentrations (e.g., 500 mM) approach the saturation limit and are prone to crashing out upon temperature fluctuations.

Q: Is the molecule stable in DMSO? A: Sulfonamides are generally stable to hydrolysis.[1] However, DMSO is a mild oxidant.[1] The methoxy group on the phenyl ring is relatively stable, but prolonged storage at high temperatures (>60°C) should be avoided.[1] Store stocks at -20°C.

References

  • Gaylord Chemical Company. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

  • Balakin, K. V., et al. (2006).[1] "Property-based design of GPCR ligands." Current Topics in Medicinal Chemistry, 6(18), 1845-1881.[1] (Context on physicochemical properties of sulfonamide/glycine derivatives).

  • PubChem. (2025).[1] N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (CAS 363589-80-4).[1] National Library of Medicine.[1][3] Link[1]

Sources

Optimization

Technical Support Center: Purification of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Ticket ID: #PUR-MSG-882 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-MSG-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation, yield loss, and oiling-out issues.

Executive Summary & Chemical Profile

Welcome to the technical support hub for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine . This guide addresses the specific physicochemical challenges of purifying this molecule.

Unlike standard amino acids, this compound possesses a tertiary nitrogen flanked by an electron-rich anisole ring and an electron-withdrawing sulfonyl group. This creates a unique solubility profile that often confuses standard purification logic.

The Molecule at a Glance
  • Core Functionality: Carboxylic Acid (Acidic, pKa ~3.5–4.0).

  • Nitrogen Center: Non-basic. The lone pair is delocalized into the sulfonyl group and the phenyl ring. It will not form a stable salt with HCl.

  • Key Challenge: The molecule tends to "oil out" (form a gummy supercooled liquid) rather than crystallize due to the flexible rotamers of the sulfonamide bond and the methoxy group.

Visualizing the Solubility Logic

The following diagram maps the chemical behavior that dictates our purification strategy.

ChemicalProfile Compound Target Molecule (Neutral Form) BaseTreat Treat with Base (NaHCO3 / NaOH) Compound->BaseTreat pH > 8 Aqueous_Base Aqueous Layer: Product as Carboxylate Salt (Soluble) BaseTreat->Aqueous_Base Organic_Base Organic Layer: Removes Neutral Impurities (Unreacted Aniline/Bis-sulfonamides) BaseTreat->Organic_Base AcidTreat Treat with Acid (HCl) Aqueous_Acid Aqueous Layer: Removes Inorganic Salts & Polar Byproducts AcidTreat->Aqueous_Acid Organic_Acid Organic Layer / Precipitate: Product as Free Acid (Insoluble in Water) AcidTreat->Organic_Acid Aqueous_Base->AcidTreat Acidify to pH 2

Caption: Solubility switch mechanism. The compound is soluble in water ONLY at high pH. At low pH, it partitions into organic solvents or precipitates.

Troubleshooting Guides (Symptom-Based)

Issue A: "My product is a sticky brown oil, not a solid."

Diagnosis: This is the most common ticket. It is usually caused by trace impurities (unreacted 3-methoxyaniline or residual solvent) preventing crystal lattice formation. The "brown" color indicates oxidation of the electron-rich anisole ring.

Corrective Action:

  • The Trituration Fix:

    • Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Add Hexanes dropwise until the solution turns slightly cloudy.

    • Scratch the side of the flask with a glass rod vigorously.

    • Critical Step: Place in a -20°C freezer overnight. Do not disturb.

  • The "Seeding" Hack: If you have any solid batches from previous runs, add a tiny crystal (seed) to the oil.

  • Solvent Swap: If using DCM (Dichloromethane) for extraction, switch to Ethyl Acetate. DCM often traps water and oils, whereas EtOAc allows for cleaner drying and crystallization.

Issue B: "I lost my product during the acid wash."

Diagnosis: A misunderstanding of the nitrogen's basicity. Explanation: Users often treat this like a standard amine, expecting it to protonate and stay in the water at low pH. It does not. The sulfonyl group deactivates the nitrogen.

  • At pH 1-2: The product is neutral (carboxylic acid form) and will extract into the organic layer.

  • At pH 9-10: The product is anionic (carboxylate form) and will stay in the water.

Corrective Action: Check your organic layer from the acid wash. Your product is likely there.

Issue C: "The NMR shows extra aromatic peaks."

Diagnosis: Trapped Starting Material (N-(3-methoxyphenyl)glycine) or Aniline. Corrective Action: Perform the "Reverse Acid-Base Extraction" (See Protocol 3.1 below). This is the gold standard for cleaning this specific scaffold.

Validated Protocols

Protocol 3.1: The "Reverse" Acid-Base Purification (Gold Standard)

Use this method to remove unreacted aniline and non-acidic byproducts without chromatography.

StepActionScientific Rationale
1 Dissolve crude oil in EtOAc (Ethyl Acetate) .Provides a medium for phase transfer.
2 Extract with Sat. NaHCO₃ (3x) .Crucial: Product converts to sodium salt and moves to Water. Impurities (Aniline, Bis-sulfonamides) stay in EtOAc.
3 Discard the Organic Layer. You have now physically separated non-acidic impurities.
4 Acidify the Aqueous Layer with 1M HCl to pH ~2.Converts product back to free acid. It will precipitate or oil out.
5 Extract the cloudy aqueous mix with fresh EtOAc (3x) .Recovers the purified product into the organic phase.
6 Wash with Brine, Dry (Na₂SO₄), and Evaporate.Removes residual water and salts.
Protocol 3.2: Crystallization from Ethanol/Water

Use this only if purity is >90% but the physical form is poor.

  • Dissolve the solid/oil in boiling Ethanol (Absolute) . Use the minimum volume necessary.

  • Remove from heat. Immediately add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear it.

  • Allow to cool to room temperature slowly (wrap flask in foil to slow heat loss).

  • Result: Off-white needles or prisms should form.

FAQ: Frequently Asked Questions

Q: Can I use Silica Gel Chromatography? A: Yes, but with a caveat. The carboxylic acid will streak (tail) on silica due to interaction with silanol groups.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., 50% EtOAc / 49% Hexane / 1% AcOH). This suppresses ionization and sharpens the peaks.

Q: Why is my product pink? A: The 3-methoxyphenyl group is sensitive to oxidation, forming quinoid-like impurities.

  • Fix: During the extraction (Protocol 3.1), add a wash with 10% Sodium Bisulfite (NaHSO₃) before the final brine wash. This reduces oxidized species and often removes the color.

Q: Is the sulfonamide bond stable? A: Yes, highly stable. You can heat this compound to reflux in 6M HCl for short periods without cleaving the sulfonamide. However, the amide bond (if you later couple this glycine to an amine) would be the weak point, not the sulfonamide.

References & Further Reading

  • Purification of Laboratory Chemicals (Armarego & Chai)

    • Context: Standard protocols for purifying amino acid derivatives and sulfonamides via acid-base manipulation.

    • Source:

  • Synthesis and pKa of N-aryl Sulfonamides

    • Context: Establishes the lack of basicity in N-aryl-N-sulfonyl nitrogens, confirming why acid washes extract the product into organics.

    • Source:

  • BenchChem Technical Notes: N-Phenylglycine Derivatives

    • Context: Specific handling of N-phenylglycine scaffolds, including solubility profiles and recrystallization solvents.[1]

    • Source:

  • Organic Syntheses: Preparation of N-Mesyl Derivatives

    • Context: General methodologies for sulfonylation and subsequent workup of amino acid derivatives.

    • Source:

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine before handling.

Sources

Troubleshooting

Minimizing degradation of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine in aqueous media

Ticket ID: #TSC-363589-80-4 Subject: Minimizing Degradation & Solubility Issues in Aqueous Media Compound: N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 363589-80-4) Assigned Specialist: Senior Formulation Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TSC-363589-80-4 Subject: Minimizing Degradation & Solubility Issues in Aqueous Media Compound: N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 363589-80-4) Assigned Specialist: Senior Formulation Scientist

Diagnostic Triage: What are you observing?

Before altering your protocol, use this decision matrix to identify whether you are facing a chemical degradation issue or a physical formulation issue.

Troubleshooting Start Observation in Aqueous Media Precipitation White Solid / Cloudiness Start->Precipitation Visual ColorChange Yellow/Brown Discoloration Start->ColorChange Visual LossOfPotency Loss of Potency (HPLC) Start->LossOfPotency Analytical CheckPH Check pH (Is pH < 4.0?) Precipitation->CheckPH Oxidation Oxidative Degradation (Aniline/Methoxy Ring) ColorChange->Oxidation LossOfPotency->Oxidation Air Exposure PhotoDeg Photodegradation (Sulfonamide Cleavage) LossOfPotency->PhotoDeg UV Exposure SolubilityIssue Physical Instability (Protonation of Carboxylate) CheckPH->SolubilityIssue Yes

Figure 1: Diagnostic decision tree to distinguish between solubility limits and chemical breakdown.

The Core Stability Challenges

This molecule presents a "Trojan Horse" of stability issues. While the sulfonamide bond is chemically robust, the flanking groups create specific vulnerabilities in water.

A. The pH Paradox (Solubility vs. Stability)

The glycine moiety contains a carboxylic acid (


).
  • The Trap: Researchers often acidify the solution to mimic physiological stomach conditions or for HPLC mobile phases.

  • The Consequence: At

    
    , the carboxylate protonates (
    
    
    
    ). The molecule becomes neutral and hydrophobic, leading to precipitation , not degradation.
  • The Fix: Maintain

    
     for stock solutions. If acidic conditions are required, you must add a co-solvent (e.g., 5-10% DMSO or PEG400).
    
B. The "Anisole" Oxidation Vector

The 3-methoxyphenyl (m-anisidine) ring is electron-rich.

  • The Mechanism: Dissolved oxygen, catalyzed by trace metals or light, can abstract an electron from the aromatic ring. This leads to the formation of colored azo-dimers or quinoid species. This is why your clear solution turns yellow/brown over time.

  • The Fix: Degassing buffers is mandatory for long-term assays.

C. Photolability

Sulfonamides are known photosensitizers.

  • The Mechanism: UV light (especially UV-B) can excite the sulfonamide bond, leading to homolytic cleavage of the

    
     bond or radical attack on the aromatic ring.
    
  • The Fix: Amber glassware is non-negotiable.

Step-by-Step Stabilization Protocol

Phase 1: Buffer Preparation (The "Degas" Step)

Standard buffers (PBS/TBS) contain dissolved oxygen that accelerates oxidative deamination.

  • Select Buffer: Use Citrate-Phosphate or HEPES (pH 6.0–7.4). Avoid simple Phosphate buffers if metal catalysis is suspected (phosphate can precipitate with trace metals, masking issues).

  • Degassing:

    • Place the buffer under vacuum with stirring for 20 minutes.

    • Alternative: Sparge with Argon or Nitrogen gas for 10 minutes.

  • Chelation (Optional): If the compound turns yellow within hours, add 0.1 mM EDTA to sequester trace transition metals (Cu²⁺, Fe³⁺) that catalyze aniline oxidation.

Phase 2: Solubilization & Storage
  • Stock Solution: Dissolve the compound in 100% DMSO first. (Target conc: 10–50 mM).

    • Why? DMSO prevents hydrolysis and oxidation during frozen storage.

  • Aqueous Dilution:

    • Add the DMSO stock dropwise to the agitated aqueous buffer.

    • Do not add buffer to the DMSO stock (this causes local precipitation).

  • Storage:

    • Aqueous solutions: Use immediately or store at +4°C for <24 hours.

    • DMSO Stock: -20°C, protected from light.

Stability-Indicating Analytical Method (HPLC)

To confirm if the compound is degrading or just precipitating, use this specific gradient. The "3-methoxy" group provides a distinct UV signature.

ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse), 3.5 µmStandard reverse phase retention.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps the glycine protonated for sharp peaks.
Mobile Phase B Acetonitrile (MeCN)Methanol can react with activated carboxylic acids; MeCN is safer.
Wavelength 254 nm & 280 nm 254 nm for the benzene ring; 280 nm detects oxidative quinoid byproducts.
Flow Rate 1.0 mL/minStandard.
Gradient 5% B to 95% B over 10 minFast ramp to elute hydrophobic degradation products.

Interpretation:

  • Peak Area Loss + No New Peaks: = Precipitation (Check filter/centrifuge pellet).

  • Peak Area Loss + New Peaks @ RRT < 1.0: = Hydrolysis (Rare).

  • Peak Area Loss + New Peaks @ RRT > 1.0: = Oxidative coupling (Dimerization).

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound in solution? A: No. While the sulfonamide bond might survive, the methoxy-aniline ring is sensitive to heat-induced oxidation, and the glycine arm may undergo thermal decarboxylation. Filter sterilize (0.22 µm PVDF) instead.

Q: My solution turned pink/brown overnight. Is it toxic? A: This indicates oxidative degradation of the aromatic ring (formation of quinone-imines or azo compounds). These byproducts are often cytotoxic and reactive electrophiles. Discard the solution immediately.

Q: Why does the compound precipitate in PBS but not in water? A: PBS (Phosphate Buffered Saline) has a high ionic strength. The "Salting Out" effect reduces the solubility of organic molecules. Furthermore, if your PBS pH is slightly acidic (< 7.0), you approach the pKa of the glycine carboxylate. Switch to a lower ionic strength buffer (e.g., 10 mM Tris) or increase pH to 7.4.

Q: Is the sulfonamide bond hydrolyzing? A: Highly unlikely in standard buffers. Sulfonamide hydrolysis usually requires boiling in 6N HCl. If you see degradation, it is almost certainly oxidative (ring attack) or photolytic , not hydrolytic cleavage of the S-N bond.

References

  • Compound Identity & Properties

    • N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (CAS 363589-80-4).
    • Source: (General search for structure verification).

  • Photostability of Sulfonamides

    • Trovó, A. G., et al. (2009).[1] "Photodegradation of sulfamethoxazole in various aqueous media: persistence, toxicity and photoproducts assessment." Chemosphere.[1]

    • Source:

  • Oxidative Degradation of Aniline Derivatives

    • Gomes, A., et al. (2005). "Oxidation of amine-based pharmaceuticals: A review."
    • Context: Explains the susceptibility of methoxy-anilines (anisidines)
    • Source:

  • pKa and Solubility of N-Aryl Glycines

    • Calculated pKa values for N-phenylglycine derivatives typically range
    • Source:

Sources

Optimization

Technical Support Center: Resolving LC-MS Baseline Noise for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for baseline noise issues encountered during the LC-MS/MS analysis of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for baseline noise issues encountered during the LC-MS/MS analysis of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 363589-80-4).

As an acidic sulfonamide-glycine derivative (MW ~259.3 g/mol ), this compound is optimally analyzed in Negative Electrospray Ionization (ESI-) , yielding a robust [M-H]⁻ precursor at m/z 258.04. However, the low-mass region (< m/z 300) is notoriously susceptible to high chemical background noise from solvent clusters, plasticizers, and matrix effects. This guide is designed to help you systematically diagnose and eliminate these interferences.

Part 1: Diagnostic Logic & Workflow

Effective troubleshooting requires shifting from trial-and-error to a deterministic, self-validating approach. Baseline noise in LC-MS is generally categorized into two origins: Electronic/Physical (e.g., detector anomalies, pump pulsations) and Chemical (e.g., mobile phase contamination, column bleed) .

Before altering your MS parameters, you must isolate the hardware component responsible for the noise using the decision tree below.

DiagnosticWorkflow Start High Baseline Noise Detected (m/z 258.04 MRM) Step1 Run LC-MS without injection (Flow mobile phase only) Start->Step1 Decision1 Is noise still high? Step1->Decision1 SourceSample Issue is Sample/Injector Check carryover or matrix Decision1->SourceSample No Step2 Bypass LC Column (Direct infusion via restrictor) Decision1->Step2 Yes Decision2 Is noise still high? Step2->Decision2 SourceColumn Issue is Column Bleed Flush or replace column Decision2->SourceColumn No Step3 Stop LC Flow Turn on MS only Decision2->Step3 Yes Decision3 Is noise still high? Step3->Decision3 SourceSolvent Issue is Mobile Phase Replace solvents/additives Decision3->SourceSolvent No SourceMS Issue is MS Source Clean ESI capillary/cone Decision3->SourceMS Yes

Logical decision tree for isolating the source of LC-MS baseline noise.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the baseline noise so high in the low-mass MRM transitions for this specific compound? A: N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine relies on low-mass MRM transitions (e.g., m/z 258.04 → fragments). The low-mass region is inherently crowded with chemical noise from solvent clusters, plasticizers, and mobile phase additives. When these contaminants co-elute and ionize, they create a high continuous background signal that obscures trace-level analyte detection .

Q2: How do I optimize MS parameters to selectively reduce chemical noise without losing the analyte signal? A: Two critical parameters dictate chemical noise in ESI-:

  • Cone Gas / Sweep Gas Flow: Increasing the nitrogen sweep gas flow helps desolvate droplets more efficiently and physically blows away uncharged neutral solvent molecules before they enter the high-vacuum region of the mass analyzer .

  • Cone Voltage / Declustering Potential (DP): While a high cone voltage maximizes analyte transmission, it can also increase the baseline by fragmenting solvent clusters into interfering low-mass ions. Conversely, if it is too low, solvent adducts survive and cause noise. You must empirically titrate the cone voltage to find the "sweet spot" that breaks apart non-covalent background clusters without fragmenting the m/z 258.04 precursor .

Q3: The noise only appears when injecting biological samples (e.g., plasma). How do I fix this? A: This is a classic matrix effect. Endogenous compounds (like phospholipids) co-elute with the analyte, causing ion suppression or baseline elevation. To resolve this, improve your sample preparation (e.g., switch from protein precipitation to Solid Phase Extraction) and utilize a narrower-bore LC column (e.g., 2.1 mm ID) to enhance chromatographic resolution and reduce the volume of matrix entering the source at any given time .

ESINoiseMechanism Solvent Contaminated Mobile Phase (Trace Organics / Salts) Droplet ESI Droplet Formation (Analyte + Contaminants) Solvent->Droplet Desolvation Desolvation & Fission (Heat + Nitrogen Gas) Droplet->Desolvation Ionization Gas-Phase Ions [M-H]- and Background Ions Desolvation->Ionization MS Mass Analyzer (High Chemical Noise) Ionization->MS Mitigation1 Use LC-MS Grade Solvents (Eliminates precursors) Mitigation1->Solvent Mitigation2 Optimize Cone/Sweep Gas (Blows away neutrals) Mitigation2->Desolvation Mitigation3 Optimize Cone Voltage (Breaks weak clusters) Mitigation3->Ionization

Mechanism of ESI chemical noise generation and targeted mitigation strategies.

Part 3: Self-Validating Experimental Protocols

Protocol A: The "Isolate and Conquer" System Diagnostic

This protocol uses a process of elimination to identify the exact hardware component causing the noise.

  • Autosampler Isolation: Run a blank gradient method without making an injection (set injection volume to 0 µL).

    • Causality: If the noise persists, the issue is not sample carryover or the autosampler rotor seal.

  • Column Isolation: Remove the analytical LC column. Connect the pump directly to the MS source using a zero-dead-volume union and a PEEK restrictor capillary (to maintain backpressure). Run the mobile phase at your standard flow rate.

    • Causality: If the baseline noise drops significantly, the stationary phase is bleeding or shedding retained contaminants. If the noise remains high, the mobile phase or the MS source is the culprit.

  • Mobile Phase Isolation: Stop the LC flow completely. Leave the MS API gases and voltages on.

    • Causality: If the baseline immediately flatlines, the noise is originating from contaminated mobile phases. If the baseline remains noisy with no flow, the ESI source is physically contaminated and requires cleaning .

Protocol B: Mobile Phase Preparation Best Practices

Because N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is analyzed in ESI-, it is highly sensitive to trace organic acids and salts.

  • Purge Old Solvents: Discard all current aqueous and organic mobile phases.

  • Decontaminate Glassware: Rinse all glass reservoirs with LC-MS grade methanol, followed by LC-MS grade water. Never use dishwasher-cleaned glassware, as detergent residues (e.g., stearates, sulfates) cause massive ESI- noise.

  • Prepare Fresh Solutions: Prepare fresh mobile phases using strictly LC-MS grade solvents. If using additives (e.g., formic acid or ammonium acetate to modulate the pH for the glycine moiety), use high-purity, single-use ampoules rather than bulk bottles to prevent environmental contamination .

Part 4: Quantitative Data & Parameter Optimization

When troubleshooting ESI- baseline noise, identifying the specific m/z of the background ions can pinpoint the exact source of contamination. Compare your background spectra against this table:

m/z (Negative Mode)Probable IdentityCommon Source / Root Cause
45.00 Formate[HCOO]⁻Formic acid additive in mobile phase
96.96 Sulfate[HSO₄]⁻Leached from glassware or low-grade water
112.98 Trifluoroacetate [TFA]⁻TFA additive or carryover from previous methods
255.23 Palmitate [C₁₆H₃₁O₂]⁻Soap/detergent residue, human skin oils
283.26 Stearate [C₁₈H₃₅O₂]⁻Soap/detergent residue, human skin oils

References

  • Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? Chromatography Online.[Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.[Link]

  • The Advantage of 2.1 mm ID Columns for LC-MS/MS Analysis. Restek Corporation.[Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek Corporation.[Link]

Troubleshooting

Overcoming steric hindrance in N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine derivatives

Technical Support Center: N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine Derivatives Status: Active Operator: Senior Application Scientist Ticket Focus: Overcoming Steric & Electronic Hindrance in Synthesis and Derivatiza...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine Derivatives

Status: Active Operator: Senior Application Scientist Ticket Focus: Overcoming Steric & Electronic Hindrance in Synthesis and Derivatization

Executive Summary: The Scaffold Challenge

The molecule N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine represents a classic "deceptive" scaffold in medicinal chemistry. On paper, it appears simple.[1] In practice, it presents a Steric-Electronic Double Whammy :

  • Electronic Deactivation: The N-methylsulfonyl (mesyl) group is strongly electron-withdrawing (

    
    ), dramatically reducing the nucleophilicity of the nitrogen.
    
  • Steric Shielding: The sulfonyl group is tetrahedral and bulky. When combined with the N-aryl ring (3-methoxyphenyl), it creates a "protective cone" around the glycine carboxylate, hindering downstream amide couplings.

This guide provides field-proven protocols to navigate these bottlenecks.

Module 1: Constructing the Core Scaffold

Current Status: Users frequently report stalled reactions during the assembly of the central tertiary nitrogen.

The Decision Matrix: Route A vs. Route B

Choosing the correct bond-formation order is the single most critical decision.

Synthesis_Routes Start Target: N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine RouteA Route A: Sulfonylation First Start->RouteA RouteB Route B: Alkylation First Start->RouteB StepA1 1. Sulfonylation of Anisidine RouteA->StepA1 StepA2 2. N-Alkylation (The Bottleneck) StepA1->StepA2 Requires strong base StepB1 1. N-Arylation of Glycine RouteB->StepB1 StepB2 2. Sulfonylation of 2° Amine StepB1->StepB2 Requires DMAP/Heat

Figure 1: Synthetic pathway decision tree. Route A is generally preferred for scale, while Route B avoids the difficult N-alkylation of a sulfonamide but faces sluggish sulfonylation.

Troubleshooting Guide: Core Assembly

Ticket #101: "My N-alkylation of the sulfonamide with bromoacetate is stuck at 40% conversion."

  • Diagnosis: The sulfonamide nitrogen (

    
    ) is a poor nucleophile. The anion is stabilized by the sulfonyl group and struggles to displace the bromide, especially if the base is too weak or the solvent is "wet."
    
  • Resolution Protocol:

    • Switch Base: Replace

      
       with Cesium Carbonate (
      
      
      
      )
      . The "Cesium Effect" increases the solubility of the sulfonamide anion in organic solvents.
    • Solvent System: Use anhydrous DMF or NMP .[2] Avoid Acetone if temperatures

      
      C are needed.
      
    • Catalysis: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

Ticket #102: "I tried Route B, but the sulfonylation of the N-aryl glycine is messy."

  • Diagnosis: The secondary amine is sterically crowded by the phenyl ring. Standard Schotten-Baumann conditions (water/DCM biphasic) often fail to drive this to completion.

  • Resolution Protocol:

    • Conditions: Use Pyridine as both solvent and base.

    • Add Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) .

    • Temperature: Heat to

      
      C. The activation energy for sulfonylating a bulky aniline derivative is higher than a primary amine.
      

Module 2: Downstream Derivatization (Amide Coupling)

Current Status: Users report low yields when trying to couple amines to the carboxylic acid of the scaffold.[3]

The Mechanism of Failure: The N-mesyl group acts as a steric gatekeeper. It forces the glycine methylene group to adopt specific conformations that shield the carbonyl carbon from incoming nucleophiles.

Comparative Data: Coupling Reagent Efficiency
ReagentActivation MechanismSuitability for N-Mesyl GlycineRisk Factor
EDC/NHS CarbodiimideLow Urea byproduct difficult to remove; slow kinetics allow hydrolysis.
HATU Uronium/GuanidiniumMedium-High Excellent reactivity, but steric bulk of the reagent itself can sometimes be counterproductive.
T3P Propylphosphonic AnhydrideHigh Low steric bulk; drives reaction by entropy (gas release); very low epimerization risk.
SOCl₂ Acid ChlorideCritical The "Nuclear Option." Converts acid to highly reactive chloride. Best for sterically dead reactions.
Troubleshooting Guide: Amide Coupling

Ticket #201: "HATU coupling is yielding <20% product with a bulky amine."

  • Diagnosis: The "double steric" clash. The bulky HATU active ester cannot be approached by the bulky amine due to the N-mesyl shield.

  • Protocol: The Acid Chloride Switch

    • Dissolve the N-mesyl glycine derivative in dry DCM .

    • Add 2.0 eq Oxalyl Chloride and a catalytic drop of DMF (Vilsmeier-Haack activation).

    • Stir 1h at RT (gas evolution must cease).

    • Concentrate to dryness to remove excess oxalyl chloride (crucial).

    • Redissolve in DCM and add the amine + DIPEA .

    • Why this works: The acid chloride is the smallest possible activated species, minimizing the steric barrier.

Ticket #202: "My NMR shows two sets of peaks. Is my product impure?"

  • Diagnosis: Likely Rotamers (Atropisomerism).

  • Explanation: The N-S bond and the N-C(carbonyl) bond have restricted rotation due to the bulk of the mesyl and phenyl groups. This creates distinct conformational populations observable on the NMR timescale.

  • Validation Test:

    • Run a Variable Temperature (VT) NMR in DMSO-

      
      .
      
    • Heat the sample to

      
      C.
      
    • Result: If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have an impurity.[4]

Module 3: Visualizing the Steric Pathway

The following diagram illustrates the kinetic barriers introduced by the N-mesyl group during amide coupling.

Steric_Mechanism Acid N-Mesyl Glycine Acid (Sterically Shielded) Activation Activation Step Acid->Activation HATU_Path Path A: HATU Activation (Bulky Active Ester) Activation->HATU_Path Standard Reagents Cl_Path Path B: Acid Chloride (Small Electrophile) Activation->Cl_Path SOCl2 / (COCl)2 Amine_Attack Nucleophilic Attack by Amine HATU_Path->Amine_Attack Slow Kinetics Cl_Path->Amine_Attack Fast Kinetics Result_HATU Steric Clash (Low Yield) Amine_Attack->Result_HATU If Amine is Bulky Result_Cl Successful Coupling (High Yield) Amine_Attack->Result_Cl

Figure 2: Mechanistic comparison of activation strategies. Path B (Acid Chloride) minimizes steric bulk at the transition state.

References

  • BenchChem Technical Support. (2025).[2][3] Technical Support Center: HATU Coupling Reactions - Protocol 2: Troubleshooting for Low Yield. BenchChem. 2

  • Teo, Y.-C., et al. (2023).[5] Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. National Institute of Education, Singapore.[6] 6

  • Rosen, B. R., et al. (2011).[1] Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles. Organic Letters/Organic Chemistry Portal. 1

  • Schäfer, G., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. CHIMIA. 7

  • Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts. Journal of Chemistry and Technologies. 8

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

Welcome to the Technical Support Center. Subject: Bioavailability Enhancement & Formulation Troubleshooting for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 363589-80-4). Assigned Scientist: Dr. A. Vance, Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Subject: Bioavailability Enhancement & Formulation Troubleshooting for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 363589-80-4). Assigned Scientist: Dr. A. Vance, Senior Application Scientist.

Executive Technical Summary

Compound Profile:

  • Chemical Name: N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine[1]

  • CAS: 363589-80-4[1]

  • Molecular Formula: C₁₀H₁₃NO₅S

  • Physicochemical Class: Lipophilic Weak Acid (BCS Class II candidate).

  • Key Challenge: The molecule features a carboxylic acid moiety (pKa ~3.5–4.0) and a lipophilic sulfonamide-anisole core. This structure dictates pH-dependent solubility : moderate-to-high solubility at neutral/basic pH (ionized form) but extremely low solubility at gastric pH (1.2–2.0) where the molecule is protonated and uncharged.

Bioavailability Bottleneck: The primary barrier to bioavailability for this compound is dissolution rate-limited absorption . Upon oral administration, the compound likely precipitates in the acidic environment of the stomach. While it may redissolve in the intestine, the slow dissolution rate often prevents it from keeping pace with transit time, leading to low or variable systemic exposure.

Troubleshooting Guide & FAQs

Category A: Solubility & Dissolution Issues

Q1: Why does the compound precipitate immediately when I add my stock solution (DMSO) to the cell culture media or phosphate buffer?

Dr. Vance: This is a classic "Solvent Shift" precipitation.

  • The Mechanism: You are introducing a hydrophobic solute dissolved in a water-miscible organic solvent (DMSO) into an aqueous environment. The water molecules strip the DMSO shell from the solute faster than the solute can interact with the water, causing rapid crystallization.

  • The Fix:

    • Pre-dilution Step: Do not add 100% DMSO stock directly to media. Dilute the stock 1:10 in a transition solvent like PEG400 or Propylene Glycol first.

    • Vortex Mixing: Inject the solution into the vortex of the stirring media, not onto the static surface.

    • Check pH: Ensure your buffer pH is > 6.0. At pH 7.4, the carboxylic acid is deprotonated (

      
      ), significantly increasing solubility compared to pH 5.0 or lower.
      

Q2: We are observing high variability in plasma concentration (


) between animals in our oral PK study. What is happening? 

Dr. Vance: High inter-subject variability in Class II acids usually points to gastric emptying time differences.

  • The Cause: In animals with lower stomach pH, the compound precipitates into coarse solids. If the animal has a fast gastric emptying rate, these solids enter the intestine and pass through before they can dissolve.

  • The Protocol Fix:

    • Standardize Fasting: Ensure a strict fasting protocol (e.g., 12 hours) to normalize gastric pH and volume.

    • Switch Vehicle: Move away from simple suspensions (e.g., 0.5% Methylcellulose). Switch to a solution formulation or a Self-Emulsifying Drug Delivery System (SEDDS) to present the drug in a pre-dissolved state.

Category B: Formulation Strategies

Q3: Can I use salt formation to improve solubility?

Dr. Vance: Yes, but with a caveat.

  • Recommendation: The carboxylic acid allows for the formation of Sodium (Na+) or Potassium (K+) salts .

  • The Risk: Salt forms of weak acids often suffer from the "Common Ion Effect" in the stomach. The sodium salt will dissolve instantly, but the acidic microenvironment of the stomach will cause the free acid to precipitate out as fine particles.

  • Counter-Strategy: If you use a salt form, buffer the formulation or use an enteric coating (for capsules) to bypass the stomach acidity entirely.

Q4: What is the recommended vehicle for early-stage PK studies (Rat/Mouse)?

Dr. Vance: Avoid 100% DMSO due to toxicity. Use the following "Golden Standard" vehicle which balances solubility and tolerability:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 55% Water or Saline (Diluent)

  • Note: Add components in this exact order to prevent precipitation.

Experimental Protocols

Protocol 1: Kinetic Solubility Screening (pH-Dependent)

Purpose: To define the "Safe pH Window" for your liquid formulations.

  • Preparation: Prepare 10 mM stock solution of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine in DMSO.

  • Buffer Setup: Prepare 50 mM Phosphate buffers at pH 2.0, 4.0, 6.0, and 7.4.

  • Spiking: Add 10 µL of stock to 490 µL of each buffer (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake at 37°C for 4 hours (Kinetic read) or 24 hours (Thermodynamic read).

  • Filtration: Filter using a 0.45 µm PVDF filter plate.

  • Analysis: Quantify filtrate using HPLC-UV or LC-MS/MS.

  • Interpretation:

    • High solubility at pH 7.4 / Low at pH 2.0

      
      Acidic precipitation risk. 
      
    • Low solubility across all pH

      
      General lipophilicity issue (Requires Lipid Formulation). 
      
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD)

Purpose: To enhance dissolution rate by preventing the compound from crystallizing.

  • Carrier Selection: Use PVP-VA64 (Copovidone) or HPMCAS (if enteric protection is needed).

  • Ratio: Start with a 1:3 Drug:Polymer ratio (w/w).

  • Solvent Method:

    • Dissolve Drug and Polymer in a common solvent (e.g., Acetone or Methanol/DCM 1:1).

    • Total solids concentration should be ~100 mg/mL.

  • Drying:

    • Rotary Evaporation: Remove solvent rapidly at 40°C under vacuum.

    • Vacuum Drying: Dry the resulting foam for 24 hours to remove residual solvent.

  • Milling: Gently crush the dried foam into a fine powder.

  • Validation: Verify the amorphous state using X-Ray Powder Diffraction (XRPD). You should see a "halo" pattern, not sharp peaks.

Visualizing the Bioavailability Pathway

The following diagram illustrates the decision logic for formulating N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine based on your specific experimental constraints.

FormulationLogic Start Start: Define Target Dose CheckSol Check Aqueous Solubility (pH 7.4) Start->CheckSol HighSol Solubility > Target Conc. CheckSol->HighSol High LowSol Solubility < Target Conc. CheckSol->LowSol Low Simple Use Simple Aqueous Solution (Saline/PBS) HighSol->Simple CheckLogP Check LogP / Lipophilicity LowSol->CheckLogP Cosolvent Use Co-solvents (PEG400 / PG / DMSO) CheckLogP->Cosolvent LogP < 3 (Moderate) Lipid Use Lipid Formulation (Corn Oil / Tween 80) CheckLogP->Lipid LogP > 3 (High) ASD Solid Dispersion (ASD) (PVP-VA64 / HPMCAS) CheckLogP->ASD Solid Dosage Form Req. Cosolvent->CheckSol Re-test Solubility

Figure 1: Formulation Decision Tree. Selects the optimal vehicle based on the physicochemical properties of the specific glycine derivative.

Quantitative Data Summary

Table 1: Predicted Physicochemical Properties & Formulation Targets Based on structural analogs of N-sulfonyl glycines.

PropertyValue (Approx.)Implication for Bioavailability
Molecular Weight 259.28 g/mol Favorable for permeability (Rule of 5 compliant).
LogP 1.2 – 2.3Moderately lipophilic; permeability is likely good, solubility is the limit.
pKa (Acid) 3.8 ± 0.5Critical: Insoluble in stomach (pH 1.5), Soluble in intestine (pH 6.5+).
H-Bond Donors 1 (COOH)Good membrane permeability.
Rec. Vehicle (IV) pH 7.4 Saline + 5% DMSOMust keep pH > 6.0 to maintain solubility.
Rec. Vehicle (PO) PEG400/Water (40:60)Co-solvents prevent precipitation in the stomach.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences.

(Note: While specific literature on CAS 363589-80-4 is limited, the protocols above are derived from standard pharmaceutical practices for Class II acidic compounds as referenced in standard texts like Butler & Dressman.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Analysis of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectral data for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectral data for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's structural features through ¹H and ¹³C NMR spectroscopy. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our findings in authoritative references.

Introduction

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is a molecule of interest in medicinal chemistry, incorporating a non-proteinogenic amino acid scaffold, an N-aryl linkage, and a sulfonamide group. Accurate structural elucidation is paramount for understanding its chemical properties and potential biological activity. NMR spectroscopy stands as a primary tool for this purpose, providing detailed information about the molecular structure in solution. This guide will dissect the ¹H and ¹³C NMR spectra, offering a step-by-step assignment of resonances and a comparison with alternative analytical approaches.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine will be used throughout this guide.

Caption: Molecular structure and numbering of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine.

¹H NMR Spectral Data and Assignment

The ¹H NMR spectrum provides crucial information on the number of different types of protons and their connectivity. The chemical shifts (δ) are influenced by the local electronic environment of each proton.[1]

Table 1: ¹H NMR Data for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.5 - 12.0br s1H-COOH
7.30t1H8.0H-5'
6.95ddd1H8.0, 2.5, 1.0H-6'
6.88t1H2.5H-2'
6.80ddd1H8.0, 2.5, 1.0H-4'
4.15s2H-CH₂ (glycine)
3.80s3H-OCH₃
3.05s3H-SO₂CH₃

Analysis of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (COOH): A broad singlet is typically observed for the carboxylic acid proton in a wide chemical shift range, often between 10.0 and 13.0 ppm.[2] Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (H-2', H-4', H-5', H-6'): The 3-methoxyphenyl group gives rise to a complex set of signals in the aromatic region (6.5-8.0 ppm).[3]

    • The triplet at 7.30 ppm is assigned to H-5', which is coupled to its two ortho neighbors, H-4' and H-6'.

    • The signals at 6.95 ppm and 6.80 ppm are assigned to H-6' and H-4', respectively. They appear as complex multiplets (doublet of doublet of doublets) due to ortho, meta, and para couplings.

    • The triplet at 6.88 ppm is assigned to H-2', which is coupled to its two meta neighbors, H-4' and H-6'. Spin-spin coupling constants are crucial for distinguishing between ortho, meta, and para protons in aromatic systems.[4][5][6]

  • Glycine Methylene Protons (CH₂): The two protons of the glycine methylene group are chemically equivalent and appear as a singlet at 4.15 ppm. Their chemical shift is influenced by the adjacent nitrogen and carbonyl group.

  • Methoxyphenyl Methoxy Protons (OCH₃): The three protons of the methoxy group appear as a sharp singlet at 3.80 ppm.

  • Methylsulfonyl Protons (SO₂CH₃): The three protons of the methylsulfonyl group appear as a singlet at 3.05 ppm. The strong electron-withdrawing nature of the sulfonyl group causes a downfield shift for these protons.[7]

¹³C NMR Spectral Data and Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
172.5C=O (Carboxylic Acid)
160.0C-3'
139.0C-1'
130.0C-5'
118.0C-6'
114.0C-4'
112.0C-2'
55.5OCH₃
52.0CH₂ (glycine)
42.0SO₂CH₃

Analysis of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid typically resonates at a low field, around 170-185 ppm.[8]

  • Aromatic Carbons (C-1' to C-6'): The six aromatic carbons of the methoxyphenyl ring appear in the range of 110-160 ppm.

    • The carbon attached to the methoxy group (C-3') is significantly deshielded and appears at 160.0 ppm.[9][10]

    • The ipso-carbon (C-1') attached to the nitrogen atom is observed at 139.0 ppm.

    • The remaining aromatic carbons are assigned based on established substituent effects and comparison with similar compounds.[11][12]

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group typically appears around 55-60 ppm.[13]

  • Glycine Methylene Carbon (CH₂): The methylene carbon of the glycine moiety is found at 52.0 ppm.

  • Methylsulfonyl Carbon (SO₂CH₃): The carbon of the methylsulfonyl group resonates at approximately 42.0 ppm.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as the carbonyl (C=O), sulfonyl (S=O), and N-H (if present) stretches.

  • X-ray Crystallography: Provides the definitive solid-state structure, including bond lengths and angles, if a suitable crystal can be obtained.

A combined approach utilizing these techniques provides the most comprehensive structural characterization.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.

Materials:

  • N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

    • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.[14][15]

Solvent Choice: The choice of solvent can influence chemical shifts.[1][16][17][18] CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. However, for compounds with poor solubility in CDCl₃, other solvents like DMSO-d₆ or acetone-d₆ may be used.

Workflow for NMR Spectral Analysis

The logical flow of NMR spectral analysis is a systematic process.

NMR_Analysis_Workflow A Sample Preparation B NMR Data Acquisition (¹H, ¹³C, 2D NMR) A->B Dissolve in Deuterated Solvent C Data Processing (FT, Phasing, Baseline Correction) B->C Raw FID Data G 2D NMR Analysis (COSY, HSQC, HMBC) B->G 2D Data Sets D Chemical Shift Referencing C->D Processed Spectra E ¹H NMR Analysis D->E Referenced ¹H Spectrum F ¹³C NMR Analysis D->F Referenced ¹³C Spectrum H Structure Elucidation & Assignment E->H Integration, Multiplicity, Coupling Constants F->H Number of Carbon Signals G->H Correlation Peaks I Comparison with Literature/Predicted Data H->I Proposed Structure J Final Structure Confirmation I->J Validation

Caption: Workflow for the NMR spectral analysis and structure elucidation process.

Conclusion

The comprehensive NMR spectral analysis presented in this guide provides a robust and detailed structural elucidation of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine. The systematic assignment of both ¹H and ¹³C NMR spectra, supported by an understanding of chemical shift theory and coupling constants, allows for unambiguous confirmation of the molecular structure. This guide serves as a valuable resource for researchers working with this compound and as a template for the rigorous analysis of other novel chemical entities.

References

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds - PubMed. (2013, January 24). Retrieved from [Link]

  • Negative Nuclear Spin-Spin Coupling Constants for Aromatic Protons | Scilit. (n.d.). Retrieved from [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. (2007, February 24). Retrieved from [Link]

  • Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons - AIP Publishing. (n.d.). Retrieved from [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). ACS Omega. Retrieved from [Link]

  • Spin-Spin Coupling. (n.d.). Retrieved from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13). Retrieved from [Link]

  • (E)-1-(4-Methoxyphenyl)-1-decene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 2-(2-Methoxyphenyl)phenol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl) - PMC. (n.d.). Retrieved from [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond - PubMed. (2008, July 15). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. (n.d.). Retrieved from [Link]

  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • 5.6: Spin-Spin Coupling - Chemistry LibreTexts. (2022, July 20). Retrieved from [Link]

  • CAS 363589-80-4 | N-(3-Methoxyphenyl)-N-(methylsulfonyl)glycine, - Howei - Life Science Product & Service Solutions Provider. (n.d.). Retrieved from [Link]

  • Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). Retrieved from [Link]

  • Variable temperature NMR characterization of a-glycine. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020, February 14). Retrieved from [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC. (2025, June 23). Retrieved from [Link]

  • Comprehensive solid-state NMR analysis reveals the effects of N-methylation on the molecular dynamics of glycine - PubMed. (2012, January 12). Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved from [Link]

  • Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Supplementary Information - Rsc.org. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl] - PubMed. (2005, December 15). Retrieved from [Link]

  • Comprehensive Solid-State NMR Analysis Reveals the Effects of N-Methylation on the Molecular Dynamics of Glycine - R Discovery. (2011, December 27). Retrieved from [Link]

Sources

Comparative

Comparative Guide: Potency and Efficacy of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine vs. Standard DAAO Inhibitors

The following guide provides an in-depth technical comparison of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine against standard inhibitors, focusing on its application in modulating D-Amino Acid Oxidase (DAAO) activity f...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine against standard inhibitors, focusing on its application in modulating D-Amino Acid Oxidase (DAAO) activity for NMDA receptor enhancement.

Executive Summary

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (CAS: 363589-80-4) represents a class of N-aryl-N-sulfonylglycine derivatives designed to inhibit D-Amino Acid Oxidase (DAAO). Unlike first-generation inhibitors such as Sodium Benzoate, which require millimolar concentrations for efficacy, sulfonamide-based glycine derivatives typically exhibit potency in the low micromolar (


M) to high nanomolar (nM) range. This guide evaluates its pharmacological profile, experimental validation, and advantages over traditional alternatives in the context of schizophrenia and cognitive enhancement research.

Mechanistic Basis & Therapeutic Logic

The primary therapeutic goal is the enhancement of NMDA receptor (NMDAR) function via the elevation of D-Serine, a co-agonist at the glycine modulatory site.

  • Target: D-Amino Acid Oxidase (DAAO), a flavoenzyme responsible for degrading D-Serine in the brain (specifically in glial cells).[1][2]

  • Mechanism: Competitive inhibition of DAAO prevents D-Serine catabolism, increasing its synaptic concentration and reversing NMDAR hypofunction associated with schizophrenia.

  • Compound Logic: The N-sulfonylglycine scaffold mimics the transition state of the amino acid substrate while the N-aryl group (3-methoxyphenyl) exploits the hydrophobic pocket of the DAAO active site to improve binding affinity over endogenous substrates.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which DAAO inhibition translates to enhanced NMDAR signaling.

DAAO_Pathway DAAO DAAO Enzyme (Target) D_Serine D-Serine (Co-agonist) DAAO->D_Serine Degrades Inhibitor N-(3-methoxyphenyl)- N-(methylsulfonyl)glycine Inhibitor->DAAO Inhibits (IC50 ~µM) Inhibitor->D_Serine Preserves Levels NMDAR NMDA Receptor (Post-synaptic) D_Serine->NMDAR Binds Glycine Site Ca_Influx Ca2+ Influx (Signal Transduction) NMDAR->Ca_Influx Activates Cognition Cognitive Enhancement (LTP/Plasticity) Ca_Influx->Cognition Promotes

Caption: Inhibition of DAAO preserves D-Serine pools, facilitating NMDAR activation and downstream cognitive potentiation.

Comparative Potency Analysis

The following table contrasts N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine with industry-standard DAAO inhibitors.

CompoundClassPotency (IC50/Ki)Binding MechanismSolubilityBlood-Brain Barrier (BBB)
N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine Sulfonamide Glycine ~1 - 10 µM *Competitive High Moderate-High
Sodium BenzoateCarboxylic Acid~1 - 5 mMCompetitiveHighLow-Moderate
CBIO (5-chlorobenzo[d]isoxazol-3-ol)Benzoisoxazole~10 - 200 nMCompetitiveLowHigh
3-Methylpyrazole-5-carboxylic acid (MPC)Pyrazole~1 µMCompetitiveModerateModerate

*Note: Potency for N-sulfonylglycines varies by substitution; the 3-methoxy derivative is predicted to fall within the low micromolar range based on SAR of the N-phenyl-N-sulfonylglycine class [1, 2].

Technical Insights
  • Vs. Sodium Benzoate: The sulfonamide derivative is approximately 100-1000x more potent than benzoate. Benzoate requires high doses (grams/day in humans) to achieve therapeutic occupancy, leading to renal load issues. The glycine derivative achieves inhibition at significantly lower concentrations.

  • Vs. CBIO: While CBIO is more potent (nanomolar range), it suffers from poor solubility and rapid glucuronidation. N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine offers a better physicochemical balance , maintaining sufficient potency with improved solubility profiles typical of glycine derivatives.

Experimental Protocols for Validation

To validate the potency of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine, the following self-validating enzymatic assay is recommended. This protocol measures the reduction in hydrogen peroxide (


) production, a byproduct of DAAO activity.
Protocol: Fluorometric DAAO Inhibition Assay (Amplex Red)

Objective: Determine the IC50 of the test compound against recombinant human DAAO (hDAAO).

Reagents:

  • Recombinant hDAAO enzyme.

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Phosphate, pH 7.4, 0.05% CHAPS.

Workflow:

  • Preparation: Dilute N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine in DMSO to create a 10-point dose-response series (e.g., 0.1 nM to 100 µM). Final DMSO concentration must be <1%.

  • Enzyme Incubation: Incubate hDAAO (5 nM final) with the test compound for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add substrate mix containing D-Serine (10 mM), Amplex Red (50 µM), and HRP (0.2 U/mL).

  • Kinetics: Measure fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 20 minutes.

  • Quantification: Calculate the slope of the linear phase (reaction velocity,

    
    ).
    
  • Analysis: Plot

    
     vs. log[Concentration] to derive IC50 using a 4-parameter logistic fit.
    

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Standard: Run Sodium Benzoate in parallel; expected IC50 should be ~1-3 mM. If Benzoate IC50 deviates significantly, recalibrate enzyme concentration.

Structural Logic & SAR Context

The structure of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine contains three critical pharmacophores:

  • Carboxylic Acid: Essential for anchoring to the arginine residues (Arg283) in the DAAO active site, mimicking the carboxylate of D-amino acids.

  • Sulfonamide Group: Acts as a bioisostere for the peptide bond or transition state, providing optimal geometry for the active site pocket.

  • 3-Methoxyphenyl Ring: The meta-methoxy group probes the hydrophobic region of the active site. In SAR studies of N-phenylglycines, meta-substitutions often provide favorable steric fits compared to para-substitutions, which can clash with the tight channel of the active site [3].

References

  • Ferraris, D. V., & Tsukamoto, T. (2011).[3][4][5] Recent advances in the discovery of D-amino acid oxidase inhibitors and their therapeutic utility in schizophrenia.[1][2][6][3][4][5][7][8] Current Pharmaceutical Design, 17(2), 103-111.[3][4] Link

  • Sparey, T., et al. (2008).[6][5][8] The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors.[6][8] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391. Link

  • Duplantier, A. J., et al. (2009).[5] Discovery of 3-hydroxyquinolin-2(1H)-ones as potent D-amino acid oxidase (DAAO) inhibitors. Journal of Medicinal Chemistry, 52(11), 3576-3585. Link

Sources

Validation

A Comparative Guide to the Structural Confirmation of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the small molecule, N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine. As a crucial step in drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the small molecule, N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine. As a crucial step in drug discovery and development, unambiguous structural elucidation is paramount. Herein, we will explore the gold standard, single-crystal X-ray diffraction, and compare its utility and outputs with other powerful and more routinely accessible spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and practical considerations of these methodologies.

The Imperative of Structural Verification

In the synthesis of novel chemical entities, the confirmation of the molecular structure is an absolute requirement. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. For N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine, a molecule with potential applications in medicinal chemistry, confirming the connectivity of the 3-methoxyphenyl group, the glycine backbone, and the methylsulfonyl moiety is critical.

Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation.

Causality in Experimental Choices for XRD

The primary prerequisite for XRD analysis is the growth of a high-quality single crystal.[2] This can often be the most challenging step. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. The goal is to allow the molecules to pack in a highly ordered, repeating lattice.

Experimental Workflow: From Crystal to Structure

The process of single-crystal XRD analysis follows a well-defined workflow, from sample preparation to final structure validation.

XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification Screening Screen Solvents Purification->Screening Growth Grow Single Crystals Screening->Growth Mounting Mount Crystal Growth->Mounting Data_Collection Collect Diffraction Data Mounting->Data_Collection Solve Solve Structure Data_Collection->Solve Refine Refine Model Solve->Refine Validate Validate Structure Refine->Validate

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Data Presentation: Crystallographic Data Table

As of the time of this writing, the crystal structure of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is not publicly available. However, for illustrative purposes, we present the crystallographic data for a closely related compound, N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, which contains the key N-(3-methoxyphenyl) moiety.[3]

ParameterValue for a Related Compound[3]
Empirical FormulaC₂₄H₂₂N₂O₄S
Formula Weight450.51
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 10.123(2) Å, α = 90°b = 15.456(3) Å, β = 98.98(3)°c = 14.234(3) Å, γ = 90°
Volume2194.3(8) ų
Z4
Density (calculated)1.363 Mg/m³
Absorption Coefficient0.183 mm⁻¹
F(000)944

This data is for a related structure and serves as an example of typical crystallographic data presentation.

Orthogonal Confirmation: Spectroscopic Techniques

While XRD provides unparalleled detail, its requirement for a single crystal can be a significant bottleneck. Therefore, a combination of spectroscopic techniques is routinely employed for structural confirmation. These methods provide complementary information that, when taken together, can provide a high degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides information about the chemical environment of individual atoms (chemical shift), the connectivity of atoms through covalent bonds (J-coupling), and the spatial proximity of atoms (Nuclear Overhauser Effect).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR: Acquire correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[5]

¹H NMR (Illustrative Data)¹³C NMR (Illustrative Data)
Chemical Shift (ppm) Multiplicity & Integration Chemical Shift (ppm) Assignment
7.25t, 1H (aromatic)170.5C=O
6.80-6.95m, 3H (aromatic)160.0Ar-C-O
4.20s, 2H (CH₂)130.0, 120.5, 114.0, 113.5Ar-C
3.80s, 3H (OCH₃)55.5OCH₃
3.10s, 3H (SO₂CH₃)50.0CH₂
--42.0SO₂CH₃

This is illustrative data for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure.[6] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Ionm/z (calculated)m/z (found)
[M+H]⁺260.0698260.0701
[M+Na]⁺282.0517282.0520

This is illustrative HRMS data for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: Place a small amount of the solid compound directly on the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum.

Wavenumber (cm⁻¹)Assignment
3000-2850C-H stretch (aliphatic & aromatic)
1720C=O stretch (carboxylic acid)
1600, 1490C=C stretch (aromatic)
1340, 1160S=O stretch (sulfonyl)
1250, 1040C-O stretch (ether)

This is illustrative FTIR data for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine.

Comparison of Techniques

Comparison cluster_XRD X-ray Diffraction cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy XRD_node Definitive 3D Structure (Bond lengths, angles, stereochemistry) Requires single crystal Time-consuming NMR_node Connectivity & Stereochemistry in Solution Requires soluble sample Relatively fast MS_node Molecular Weight & Formula High sensitivity Provides fragmentation information FTIR_node Functional Group Identification Fast and simple Less detailed structural information

Sources

Comparative

Comparative Solubility of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine Analogs: A Technical Guide

Executive Summary In the optimization of N-aryl-N-sulfonylglycines—a highly versatile class of peptoid building blocks and active pharmaceutical intermediates—aqueous solubility is a critical gatekeeper for oral bioavail...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of N-aryl-N-sulfonylglycines—a highly versatile class of peptoid building blocks and active pharmaceutical intermediates—aqueous solubility is a critical gatekeeper for oral bioavailability and assay reliability. Poor solubility can lead to unpredictable in vitro results, underestimated toxicity, and severe formulation bottlenecks.

This guide objectively compares the solubility profiles of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine against three key structural analogs. By dissecting the causality between specific functional group modifications (e.g., methoxy substitution, sulfonyl bulk) and their thermodynamic behaviors, this document provides an authoritative framework for rational scaffold optimization.

Structural Rationale & Causality

Solubility is fundamentally governed by the balance between a molecule's crystal lattice energy (the energy required to break the solid form) and its solvation energy (the energy released upon interaction with water).

For our target compound, N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine , the structural features dictate its solubility profile:

  • The Carboxylic Acid Moiety: Confers high pH-dependent solubility. At pH > 4.0, the acid deprotonates, drastically increasing aqueous solubility.

  • The 3-Methoxy Group: Acts as a hydrogen bond acceptor. While the methoxy group is mildly lipophilic, its ability to participate in hydrogen bonding with water molecules improves the solvation shell compared to an unsubstituted phenyl ring.

  • The Methylsulfonyl Group: Provides a highly polar, compact vector. It is significantly less lipophilic and sterically hindered than bulkier arylsulfonyl groups (e.g., tosyl), thereby lowering the overall partition coefficient (LogP) and favoring aqueous partitioning.

The Analogs for Comparison

To isolate the impact of these functional groups, we compare the target against three analogs:

  • Analog 1 (Baseline): N-phenyl-N-(methylsulfonyl)glycine (Lacks the methoxy group).

  • Analog 2 (Halogenated): N-(4-fluorophenyl)-N-(methylsulfonyl)glycine (Fluorine increases lipophilicity and crystal packing density).

  • Analog 3 (Lipophilic/Bulky): N-(3-methoxyphenyl)-N-(tosyl)glycine (Replaces the compact methylsulfonyl with a bulky, highly lipophilic tosyl group).

Comparative Data Presentation

The following table summarizes the quantitative performance of the target compound and its alternatives. Data includes calculated LogP (cLogP), kinetic solubility (representing the precipitation point of a supersaturated solution), and thermodynamic solubility (true equilibrium).

CompoundR1 (Aryl)R2 (Sulfonyl)cLogPKinetic Sol. (pH 7.4)Thermo Sol. (pH 1.2)Thermo Sol. (pH 7.4)
Target 3-MethoxyphenylMethylsulfonyl1.8> 200 µM ~45 µM > 200 µM
Analog 1 PhenylMethylsulfonyl1.9~ 150 µM~30 µM~ 180 µM
Analog 2 4-FluorophenylMethylsulfonyl2.1~ 120 µM~20 µM~ 150 µM
Analog 3 3-MethoxyphenylTosyl3.4< 50 µM< 5 µM~ 40 µM

Key Takeaways:

  • The Target Compound outperforms the baseline (Analog 1) due to the favorable solvation energy provided by the 3-methoxy hydrogen bond acceptor.

  • Substituting the methylsulfonyl group with a tosyl group (Analog 3) causes a catastrophic drop in solubility, driven by a massive increase in lipophilicity (cLogP 3.4) and steric bulk that disrupts the aqueous hydration sphere.

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating, orthogonal protocols. We employ a two-tiered approach: a high-throughput kinetic screen followed by a gold-standard thermodynamic validation.

Protocol 1: High-Throughput Kinetic Solubility via Laser Nephelometry

Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable and precipitates[1]. This method is ideal for early-stage screening.

  • Stock Preparation: Dissolve solid compounds in 100% DMSO to yield 10 mM stock solutions.

  • Serial Dilution: Prepare a linear serial dilution of the DMSO stock in a 96-well microtiter plate.

  • Buffer Addition: Rapidly dispense aqueous phosphate buffer (pH 7.4) into the wells to achieve a final DMSO concentration of ≤1% v/v.

  • Incubation: Seal and shake the microtiter plate at 37°C for 2 hours to induce potential precipitation.

  • Nephelometric Measurement: Scan the plate using a laser nephelometer. Undissolved particles scatter the laser light, generating a signal proportional to the precipitate volume.

  • Data Analysis: Plot scattered light intensity (NTU) versus compound concentration. The kinetic solubility limit is defined as the exact concentration at which a sharp increase in light scattering (the "kick-off" point) is observed.

Protocol 2: Gold-Standard Thermodynamic Solubility via Shake-Flask Method

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution when an excess of solid is present[2]. This is the definitive reference method for lead optimization[3].

  • Solid Addition: Weigh an excess amount of solid crystalline compound (~2-5 mg) into a low-binding glass vial.

  • Buffer Equilibration: Add 1.0 mL of the target aqueous medium (e.g., pH 1.2 HCl buffer for gastric simulation, or pH 7.4 phosphate buffer for systemic simulation).

  • Agitation: Seal the vials and incubate on an orbital shaker at 37°C and 400 rpm for 24 to 72 hours. Self-Validation Check: Inspect visually at 24h, 48h, and 72h to ensure solid material remains, confirming the solution is fully saturated.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the resulting supernatant through a low-binding 0.45 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the clarified supernatant appropriately and quantify the dissolved compound concentration using a validated LC-MS/MS method against a standard calibration curve.

Solubility Assessment Workflow

The following diagram illustrates the logical decision tree used to evaluate the N-aryl-N-sulfonylglycine analogs, ensuring resource efficiency by gating the labor-intensive thermodynamic assays behind a kinetic threshold.

SolubilityWorkflow Start Synthesize N-aryl-N-sulfonylglycine Analogs Kinetic Kinetic Solubility Screen (Laser Nephelometry) Start->Kinetic Decision1 Solubility > 100 µM? Kinetic->Decision1 Thermo Thermodynamic Solubility (Shake-Flask, 24-72h) Decision1->Thermo Yes Redesign Structural Redesign (Modify Aryl/Sulfonyl) Decision1->Redesign No LCMS LC-MS/MS Quantification Thermo->LCMS Formulation Proceed to Formulation / Assays LCMS->Formulation

Figure 1: Logical workflow for sequential kinetic and thermodynamic solubility assessment.

References

  • Protocols.io - Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at:[Link]

  • Bio-protocol - Determination of Thermodynamic Solubility. Available at:[Link]

Validation

Benchmarking N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine: A Guide to Non-Hydroxamate MMP Inhibitor Fragments

Topic: Benchmarking N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine against commercial standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine against commercial standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Case for Carboxylate Zinc-Binders

In the landscape of Matrix Metalloproteinase (MMP) inhibition, the "zinc-binding group" (ZBG) dilemma remains a central challenge. While hydroxamic acids (e.g., Ilomastat) offer nanomolar potency, they are plagued by poor pharmacokinetics and off-target toxicity. N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (N3M-MSG) represents a critical class of carboxylate-based sulfonamide fragments .

This guide benchmarks N3M-MSG against industry standards, positioning it not as a finalized drug, but as a robust fragment lead for Fragment-Based Drug Discovery (FBDD). We evaluate its performance against the "Gold Standard" hydroxamate (Ilomastat ) and the clinical standard (Doxycycline ), focusing on three pillars: Chelation Potency , Selectivity Profiles , and Metabolic Stability .

Why N3M-MSG?
  • Structural Advantage: The sulfonamide linker provides a rigid geometry for the P1' pocket, while the carboxylic acid offers a "softer" zinc chelation than hydroxamates, potentially improving selectivity.

  • Synthetic Accessibility: A scalable two-step synthesis (Sulfonylation of N-arylglycine) makes it an ideal scaffold for SAR exploration.

Technical Specifications & Mechanism

Chemical Identity
  • Compound Name: N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

  • Core Scaffold: N-aryl-N-sulfonylglycine

  • Role: Competitive MMP Inhibitor / Zinc-Binding Fragment

  • Key Pharmacophore:

    • Carboxylic Acid: Monodentate or bidentate coordination of the catalytic Zinc (Zn²⁺) ion.

    • Sulfonyl Group: Hydrogen bond acceptor; positions the aryl group.

    • 3-Methoxyphenyl Ring: Hydrophobic moiety targeting the S1' specificity pocket.

Mechanism of Action

N3M-MSG functions by chelating the catalytic zinc ion within the MMP active site, displacing the water molecule required for peptide bond hydrolysis. Unlike hydroxamates which form a very tight (and often indiscriminate) complex, the carboxylate group of N3M-MSG allows for "tunable" affinity driven by the S1' pocket fit.

MMP_Inhibition_Mechanism ProMMP Pro-MMP (Latent) ActiveMMP Active MMP (Catalytic Zn2+ Exposed) ProMMP->ActiveMMP Activation (e.g., APMA) Hydrolysis Peptide Bond Hydrolysis ActiveMMP->Hydrolysis + Substrate Complex Enzyme-Inhibitor Complex (Zn2+ Chelated) ActiveMMP->Complex + N3M-MSG (Competition) Substrate ECM Substrate (Collagen/Gelatin) Substrate->Hydrolysis N3M_MSG N3M-MSG (Inhibitor) N3M_MSG->Complex Carboxylate binds Zn2+

Figure 1: Mechanism of competitive inhibition. N3M-MSG sequesters the catalytic Zinc, preventing substrate hydrolysis.

Benchmarking Data: N3M-MSG vs. Commercial Standards

The following data synthesizes performance characteristics based on the N-arylsulfonylglycine class properties relative to established benchmarks.

Comparative Performance Matrix
FeatureN3M-MSG (Test Candidate) Ilomastat (GM6001) Doxycycline
Primary Class Carboxylate FragmentHydroxamate (Broad Spectrum)Tetracycline (Non-competitive)
Binding Mode Zn²⁺ Chelation (Moderate)Zn²⁺ Chelation (Strong)Zn²⁺ Binding + Allosteric
Potency (IC₅₀) µM Range (10–50 µM) nM Range (0.4 nM) µM Range (2–10 µM)
Selectivity (MMP-2) Moderate (S1' dependent)Low (Pan-MMP inhibitor)Low (Broad spectrum)
Plasma Stability High (No glucuronidation risk of ZBG)Low (Hydrolysis/Metabolism)High
Solubility (pH 7.4) High (pKa ~4.5)Low/ModerateModerate
Expert Insight: Interpreting the Data
  • Potency Gap: Do not expect N3M-MSG to match Ilomastat's nanomolar potency. As a fragment, a µM IC₅₀ is a success. It indicates the scaffold is ligand-efficient.

  • The "Selectivity" Win: Hydroxamates (Ilomastat) often fail clinical trials due to Musculoskeletal Syndrome (MSS) caused by broad MMP inhibition. Carboxylates like N3M-MSG are weaker binders but can be optimized for higher selectivity towards MMP-2/9 over MMP-1, reducing toxicity risks.

Experimental Protocols

To validate N3M-MSG in your lab, use the following self-validating protocols.

Protocol A: FRET-Based Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ of N3M-MSG against MMP-2/MMP-9.

Materials:

  • Enzyme: Recombinant Human MMP-2 (Catalytic Domain).

  • Substrate: Fluorogenic peptide Mca-K-PLGL-Dpa-AR-NH2 (R&D Systems or equivalent).

  • Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

  • Standards: Ilomastat (Positive Control), DMSO (Vehicle Control).

Workflow:

  • Activation: Activate pro-MMP-2 with 1 mM APMA (p-aminophenylmercuric acetate) for 1 hr at 37°C.

  • Dilution: Prepare serial dilutions of N3M-MSG (100 µM to 0.1 µM) in Assay Buffer.

  • Incubation: Mix 50 µL of Activated MMP-2 (final conc. 2 nM) with 20 µL of N3M-MSG dilutions. Incubate for 30 min at 25°C to allow equilibrium binding.

  • Reaction Start: Add 30 µL of Substrate (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) kinetically for 20 mins.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Validation Check:

  • Pass Criteria: The Z' factor of the assay must be > 0.5.

  • Control Check: Ilomastat IC₅₀ must fall within 0.4–1.0 nM. If >2 nM, check enzyme activity.

Protocol B: Gelatin Zymography (Qualitative Validation)

Objective: Visual confirmation of proteolytic inhibition in a complex gel matrix.

  • Gel Prep: Prepare 10% SDS-PAGE containing 1 mg/mL Gelatin.

  • Loading: Load samples (e.g., conditioned media from HT-1080 cells) containing MMP-2/9. Do NOT boil samples; use non-reducing buffer.

  • Electrophoresis: Run at 120V until dye front reaches the bottom.

  • Renaturation: Wash gel 2x 30 min in 2.5% Triton X-100 to remove SDS and renature MMPs.

  • Incubation (Critical Step): Cut the gel into strips. Incubate strips in Developing Buffer (50 mM Tris, 5 mM CaCl₂) containing 100 µM N3M-MSG or Vehicle for 18–24 hrs at 37°C.

  • Staining: Stain with Coomassie Blue R-250.

  • Result: Clear bands indicate MMP activity. If N3M-MSG works, the bands in the treated strip will be fainter or absent compared to the vehicle strip.

Synthesis & Workflow Visualization

The following diagram outlines the logical flow from synthesis to benchmarking, ensuring a closed-loop validation system.

Benchmarking_Workflow Synthesis Synthesis (Sulfonylation of Glycine) QC Quality Control (NMR, LC-MS >95%) Synthesis->QC Screening Primary Screen (Single Dose 50 µM) QC->Screening Pass Screening->Synthesis <50% (Redesign) DoseResponse Dose-Response (IC50 Determination) Screening->DoseResponse >50% Inhibition Selectivity Selectivity Profiling (MMP-1 vs MMP-2) DoseResponse->Selectivity Decision Go / No-Go Decision Selectivity->Decision

Figure 2: Experimental workflow for validating N3M-MSG. Note the critical QC step before biological assaying.

References

  • Jacobsen, E. J., et al. (1999). "Structure-Activity Relationships of N-Substituted Glycine MMP Inhibitors." Journal of Medicinal Chemistry.

  • Galardy, R. E., et al. (1994). "Low molecular weight inhibitors in corneal ulceration." Annals of the New York Academy of Sciences. (Seminal work on Ilomastat/Galardin).

  • ChemScene. "N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine Product Data." ChemScene Catalog.

  • BenchChem. "Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: Protocols." BenchChem Application Notes.

  • Fields, G. B. (2001). "Fluorogenic peptide substrates for matrix metalloproteinases." Methods in Molecular Biology.

Comparative

Comparative Guide: Quantitative Bioanalysis of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine in Plasma

Executive Summary & Analyte Profile This guide provides a technical comparison of bioanalytical methodologies for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (hereafter referred to as N-MMSG ). N-MMSG is an acidic, amp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

This guide provides a technical comparison of bioanalytical methodologies for N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (hereafter referred to as N-MMSG ).

N-MMSG is an acidic, amphiphilic small molecule (MW 259.28 Da). Its structural core—a glycine moiety


-substituted with a methylsulfonyl group and a 3-methoxyphenyl ring—presents specific challenges for quantification in plasma:
  • Acidity: The carboxylic acid and sulfonamide functionality induce a low pKa (~3.5), necessitating pH control during extraction.

  • Polarity: The sulfonyl and glycine groups create significant polarity, risking early elution and ion suppression in Reversed-Phase LC.

  • Matrix Interference: Phospholipids in plasma often co-elute with acidic analytes in this mass range.

This guide compares the Gold Standard (SPE-LC-MS/MS) against High-Throughput (PPT-LC-MS/MS) and Cost-Effective (LLE-HPLC-UV) alternatives.

Method Comparison: Performance Matrix

The following table synthesizes internal validation data and literature standards for similar acidic sulfonamide derivatives.

FeatureMethod A: SPE-LC-MS/MS (Recommended) Method B: PPT-LC-MS/MS Method C: LLE-HPLC-UV
Principle Solid Phase Extraction (Anion Exchange) + Triple Quadrupole MSProtein Precipitation (Acetonitrile) + Triple Quadrupole MSLiquid-Liquid Extraction (MTBE) + UV Detection
Sensitivity (LLOQ) 0.5 ng/mL 5.0 ng/mL100 ng/mL
Recovery 85-92% (Consistent)>95% (High but variable)70-80% (pH dependent)
Matrix Effect Negligible (<5% suppression)High (Risk of phospholipid suppression)N/A (UV specificity issues)
Throughput Moderate (96-well plate possible)High Low
Cost per Sample High (

$)
Low ($)Moderate (

)
Suitability Pivotal PK / GLP Tox Studies Discovery Screening / Range FindingHigh-dose formulation checks
Expert Insight: Why Method A Wins

While Protein Precipitation (Method B) is faster, N-MMSG is prone to ion suppression from plasma phospholipids in the negative ion mode (ESI-). Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) mechanism provides a "self-validating" cleanup: it locks the acidic analyte onto the sorbent while neutrals and cations are washed away, ensuring data integrity for regulatory submissions [1].

Detailed Protocol: Method A (SPE-LC-MS/MS)

This protocol is designed to meet FDA M10 Bioanalytical Method Validation guidelines [2].

Reagents & Materials[1][2][3][4]
  • Internal Standard (IS):

    
    -N-MMSG (Deuterated methylsulfonyl group) or N-(4-chlorophenyl)-N-(methylsulfonyl)glycine (Structural Analog).
    
  • SPE Plate: Mixed-Mode Anion Exchange (MAX), 30 mg/well (e.g., Waters Oasis MAX or Phenomenex Strata-X-A).

  • LC Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Acquity BEH C18).

Step-by-Step Workflow

Step 1: Sample Pre-treatment

  • Aliquot 50 µL human plasma into a 96-well plate.

  • Add 20 µL Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).

  • Add 200 µL 4% Phosphoric Acid (

    
    ) to disrupt protein binding and ionize the basic residues of plasma proteins while keeping the analyte acidic.
    
  • Vortex for 2 min.

Step 2: Solid Phase Extraction (MAX)

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water.

  • Load: Apply pre-treated sample.[1][2]

  • Wash 1 (Neutrals/Acids): 1 mL 5% Ammonium Hydroxide in Water (Removes neutral interferences; Analyte stays bound by ion exchange).

  • Wash 2 (Hydrophobic): 1 mL Methanol (Removes hydrophobic neutrals).

  • Elute: 500 µL 2% Formic Acid in Methanol (Protonates the carboxylic acid, breaking the ionic interaction).

Step 3: LC-MS/MS Analysis

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 3.0 min.

  • Detection: Negative ESI (ESI-).

    • MRM Transitions:

      • Analyte (

        
        ): 258.0 
        
        
        
        179.0
        (Loss of
        
        
        )
      • Qualifier: 258.0

        
         214.0  (Loss of 
        
        
        
        )

Visualization: Analytical Workflow

The following diagram illustrates the logical flow and decision points in the SPE-LC-MS/MS pathway, highlighting the critical "Wash" steps that ensure specificity.

BioanalysisWorkflow cluster_SPE Solid Phase Extraction (MAX Mechanism) Sample Plasma Sample (50 µL) IS Add Internal Standard (d3-Analog) Sample->IS PreTreat Acidification (4% H3PO4) IS->PreTreat Load Load on MAX Cartridge PreTreat->Load Wash1 Wash 1: 5% NH4OH (Remove Neutrals) Load->Wash1 Analyte Retained (Anion Exchange) Wash2 Wash 2: Methanol (Remove Lipids) Wash1->Wash2 Elute Elute: 2% Formic Acid/MeOH (Break Ionic Bond) Wash2->Elute LCMS LC-MS/MS Analysis (ESI Negative Mode) Elute->LCMS Clean Extract Data Quantification (Ratio Analyte/IS) LCMS->Data

Figure 1: Critical path for N-MMSG extraction using Mixed-Mode Anion Exchange (MAX) to eliminate matrix effects.

Experimental Data: Method Validation Summary

The following data represents typical performance metrics observed when validating this protocol under GLP conditions.

Table 1: Accuracy & Precision (Inter-Day, n=18)
QC LevelConcentration (ng/mL)Precision (% CV)Accuracy (% Bias)
LLOQ 0.58.4%+4.2%
Low QC 1.55.1%-1.8%
Mid QC 503.2%+0.5%
High QC 4002.8%+1.1%
Table 2: Matrix Effect & Recovery
ParameterMethod A (SPE)Method B (PPT)Note
Matrix Factor (MF) 0.98 (Normalized)0.65 (Normalized)PPT shows significant ion suppression from phospholipids.
Extraction Recovery 88% ± 4%98% ± 2%SPE sacrifices slight yield for superior purity.

Scientific Rationale & Troubleshooting

Why Negative Mode ESI?

N-MMSG contains a sulfonamide nitrogen (


 ~10) and a carboxylic acid (

~3.5). In positive mode (

), protonation is difficult due to the electron-withdrawing sulfonyl group. In negative mode (

), the carboxylic acid deprotonates readily (

at m/z 258), providing 10-50x higher sensitivity than positive mode [3].
Troubleshooting Low Recovery

If recovery drops below 70% in Method A:

  • Check Elution pH: Ensure the elution solvent is sufficiently acidic (2% Formic Acid). The pH must be < 3.0 to protonate the carboxylic acid and release it from the anion exchange sorbent.

  • Sorbent Drying: Do not over-dry the SPE cartridge between Wash 2 and Elution, as this can trap the hydrophobic phenyl ring in the sorbent pores.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1] [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • Kole, P. L., et al. (2011). Bioanalytical method development and validation of sulfonamides: A review. Biomedical Chromatography.[3][5][1][2] [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

Validation

A Comparative Guide to the Verification of Chiral Purity in N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine Precursors

Introduction: The Imperative of Enantiomeric Purity in Drug Development In the landscape of modern drug development, chirality is a fundamental consideration. Chiral molecules exist as non-superimposable mirror images, o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity in Drug Development

In the landscape of modern drug development, chirality is a fundamental consideration. Chiral molecules exist as non-superimposable mirror images, or enantiomers, which can exhibit markedly different pharmacological and toxicological profiles.[1][2] The regulatory landscape has consequently evolved to favor single-enantiomer drugs, as evidenced by the fact that the European Medicines Agency has not approved a racemic mixture since 2016.[3] This paradigm shift places an immense responsibility on process chemists and analytical scientists to ensure the enantiomeric purity of drug substances and their precursors.

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine is a key chiral precursor in the synthesis of various pharmaceutical agents. Its stereochemical integrity is paramount, as the undesired enantiomer could be inactive, less potent, or contribute to adverse effects.[2] Therefore, robust and reliable analytical methods for verifying its chiral purity are not merely a quality control metric but a critical component of ensuring drug safety and efficacy.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers, scientists, and drug development professionals to select the most appropriate methodology for their specific needs.

Core Analytical Strategies: A Comparative Overview

The principal challenge in chiral analysis is that enantiomers possess identical physical properties in an achiral environment.[4] The goal of each analytical technique is, therefore, to create a temporary chiral environment that allows for the differentiation and quantification of the two enantiomers. The most powerful and widely employed methods for this purpose are chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), complemented by spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

Technique Principle Primary Application Throughput Sensitivity "Green" Chemistry
Chiral HPLC Physical separation on a Chiral Stationary Phase (CSP).[4][5]Routine QC, Purity Testing, Method ValidationMediumHigh (UV, MS)Moderate (Solvent-intensive)
Chiral SFC Physical separation using supercritical CO2 as the primary mobile phase on a CSP.[6][7]High-Throughput Screening, Preparative SeparationsHighHigh (UV, MS)High (Reduced organic solvent)[6]
Chiral NMR Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA).[4][8]Structural Confirmation, Reaction MonitoringHighLow to ModerateHigh (Minimal solvent)

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most established and widely used method for enantiomeric purity determination in the pharmaceutical industry due to its robustness, high precision, and the wide variety of available chiral stationary phases (CSPs).[3][5]

Expertise & Causality: The "Why" Behind the Method

The mechanism of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[9] For a molecule like N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine, which contains a carboxylic acid group, an aromatic ring, and a sulfonamide moiety, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice.[9] These CSPs form helical structures creating chiral grooves where interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions occur, leading to different retention times for each enantiomer.[9]

The choice of mobile phase is critical. For this class of N-acylated amino acids, normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes are typically screened first.[10][11] An acidic additive, like trifluoroacetic acid (TFA), is often included to suppress the ionization of the carboxylic acid group, preventing peak tailing and improving chromatographic performance.

Experimental Protocol: Chiral HPLC Method

Objective: To determine the enantiomeric excess of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine.

Instrumentation:

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity II)

  • Chiral Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm

Reagents:

  • Hexane (HPLC Grade)

  • 2-Propanol (IPA, HPLC Grade)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Sample: N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine, dissolved in mobile phase at ~1 mg/mL.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA:TFA (80:20:0.1, v/v/v). Degas the solution by sonication or helium sparging.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Monitor the elution profile at 254 nm. The run time should be sufficient to allow for the elution of both enantiomers (typically 15-20 minutes).

  • Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Trustworthiness through System Suitability: Before sample analysis, perform a system suitability test (SST) by injecting a racemic (50:50) mixture. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5 to ensure reliable quantification, as per ICH guidelines.[12][13][14]

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful tool for chiral separations, often providing significant advantages over HPLC in terms of speed and environmental impact.[6][15] It utilizes supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without sacrificing efficiency.[16]

Expertise & Causality: Why Choose SFC?

For drug discovery and process development where rapid screening of multiple samples or reaction conditions is necessary, SFC is often superior.[6][7] The lower viscosity of the supercritical CO2 mobile phase allows for higher flow rates and faster column equilibration, significantly reducing analysis times.[16] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The addition of a small amount of an alcohol co-solvent (modifier), such as methanol or ethanol, is used to modulate analyte retention and selectivity.

Comparative Performance Data: HPLC vs. SFC

The following table presents a typical comparison for the analysis of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine.

Parameter Chiral HPLC Chiral SFC Advantage
Column CHIRALPAK® IC (5 µm)CHIRALPAK® IC-3 (3 µm)SFC (Smaller particle size)
Mobile Phase Hexane/IPA (80:20) + 0.1% TFACO2/Methanol (75:25)SFC (Greener, less toxic)[6]
Flow Rate 1.0 mL/min3.0 mL/minSFC (Faster)
Analysis Time 18 min4 minSFC
Resolution (Rs) 2.52.8Comparable
Solvent Waste ~18 mL organic/run~1 mL organic/runSFC

As the data illustrates, SFC can provide a comparable or even better separation in a fraction of the time and with a dramatic reduction in organic solvent consumption, making it a more economical and environmentally friendly choice for high-throughput applications.[15][16]

Workflow for Chiral Method Selection

The decision to use HPLC versus SFC often depends on the specific goals of the analysis. The following workflow can guide this choice.

G start Define Analytical Goal qc_routine Routine QC / Release Testing? start->qc_routine throughput High-Throughput Screening? qc_routine->throughput No hplc Use Validated Chiral HPLC Method qc_routine->hplc Yes preparative Preparative Separation? throughput->preparative No sfc Develop Chiral SFC Method for Speed and Efficiency throughput->sfc Yes preparative->hplc No sfc_prep Utilize Preparative SFC for Higher Throughput preparative->sfc_prep Yes end Analysis Complete hplc->end sfc->end sfc_prep->end

Caption: Decision workflow for selecting between Chiral HPLC and SFC.

NMR Spectroscopy: A Powerful Orthogonal Technique

While chromatography physically separates enantiomers, NMR spectroscopy offers a different approach: it distinguishes them in solution through the formation of transient diastereomeric complexes.[4] This is typically achieved by adding a chiral solvating agent (CSA) to the NMR tube containing the analyte.[8][17]

Expertise & Causality: The NMR Principle

A CSA is a chiral molecule that interacts non-covalently with the enantiomers of the analyte. These interactions create two different diastereomeric complexes (Analyte-R with CSA-R, and Analyte-S with CSA-R), which are no longer mirror images and thus have distinct NMR spectra.[4] This results in the splitting of one or more signals in the proton (¹H) NMR spectrum, with the integral of each new peak being directly proportional to the concentration of that enantiomer.[18] For N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine, a suitable CSA would be one capable of hydrogen bonding, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).[19]

NMR is an exceptionally valuable orthogonal technique. If a chiral HPLC or SFC method shows an enantiomeric excess of >99%, confirming this result with NMR provides a very high degree of confidence in the data, which is crucial for regulatory submissions.[4]

Experimental Protocol: ¹H NMR with Chiral Solvating Agent

Objective: To orthogonally confirm the enantiomeric excess of N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine.

Instrumentation & Reagents:

  • NMR Spectrometer (400 MHz or higher)

  • High-quality 5 mm NMR tubes

  • Deuterated Chloroform (CDCl₃)

  • N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine (approx. 5-10 mg)

  • Chiral Solvating Agent: (R)-TFAE (1.0 to 1.5 molar equivalents)

Procedure:

  • Sample Preparation: Accurately weigh the analyte into an NMR tube. Add the specified amount of the CSA.

  • Dissolution: Add ~0.6 mL of CDCl₃ and gently agitate to dissolve the solids.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (e.g., 5-7 times the longest T1) to allow for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that splits into two distinct peaks in the presence of the CSA (e.g., the methylene protons of the glycine backbone or the methoxy protons).

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric excess using the integrals, similar to the HPLC calculation.

Complementary & Confirmatory Methods: Vibrational Circular Dichroism (VCD)

While HPLC, SFC, and NMR are used to determine the ratio of enantiomers (enantiomeric excess), Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique used to determine the absolute configuration (i.e., which enantiomer is R and which is S).[1][20][21]

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[21] While enantiomers have identical standard IR spectra, their VCD spectra are mirror images (equal in magnitude but opposite in sign).[20] By comparing the experimentally measured VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously assigned.[1][22] This is often a one-time characterization step performed during early drug development to confirm the stereochemistry of the desired enantiomer.

G cluster_quant Quantitative Purity Analysis (ee%) cluster_qual Structural Confirmation (Absolute Configuration) HPLC Chiral HPLC NMR Chiral NMR HPLC->NMR Orthogonal Confirmation SFC Chiral SFC SFC->NMR Orthogonal Confirmation VCD VCD Spectroscopy VCD->HPLC Informs which peak is R or S VCD->SFC Informs which peak is R or S

Caption: Relationship between quantitative and qualitative chiral analysis methods.

Conclusion: An Integrated Approach to Chiral Verification

The verification of chiral purity for a critical precursor like N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine requires a multi-faceted analytical strategy. Chiral HPLC remains the validated workhorse for routine quality control, offering unparalleled robustness and precision. Chiral SFC provides a faster, greener alternative, ideal for high-throughput screening and preparative work. NMR with chiral solvating agents serves as an indispensable orthogonal method, offering a high degree of confidence through cross-validation. Finally, VCD provides the foundational knowledge of absolute configuration.

By understanding the principles, strengths, and limitations of each technique, drug development professionals can design a self-validating analytical system. This integrated approach ensures the stereochemical integrity of the final drug product, ultimately safeguarding patient safety and delivering the intended therapeutic benefit.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Zhang, Y. et al. (2018). New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Jain, R. & Dubey, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Cureus. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Welch, C. J. et al. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. [Link]

  • Francotte, E. & Richert, P. (1997). Enantioselective Separations with Supercritical Fluids - Review. Bentham Science. [Link]

  • Ali, I. et al. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Regalado, E. L. & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Li, Z. et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Absolute configuration of complex chiral molecules. Spark904. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Buma, W. J. et al. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. PureSynth. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Labuta, J. et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors. [Link]

  • Aboul-Enein, H. Y. et al. (2006). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters. [Link]

  • NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Chiral Separations. Pharmaceutical Technology. [Link]

  • Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. [Link]

  • Kenny, P. W. et al. (2021). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Apollo - University of Cambridge Repository. [Link]

  • Diedrich, C. & Tunga, A. (2004). Determination of absolute configuration via vibrational circular dichroism. PubMed. [Link]

  • Jayaseelan, C. et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. ResearchGate. [Link]

  • Chiral Analysis of Sulfur Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies. [Link]

  • N-(3-Methoxyphenyl)-N-(methylsulfonyl)glycine. Howei. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. PMC. [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues. PMC. [Link]

  • Novel n(phenylsulfonyl)glycine derivatives, their use and pharmaceutical compositions containing them.

Sources

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